2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid
Description
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Properties
IUPAC Name |
2-hydroxy-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-8(9(13)14)11-10(15)16-6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEZLSUFDXSIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393169 | |
| Record name | {[(Benzyloxy)carbonyl]amino}(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56538-57-9 | |
| Record name | {[(Benzyloxy)carbonyl]amino}(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a proposed synthesis pathway for 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetic acid, a valuable building block in medicinal chemistry and peptide synthesis. The core of this guide focuses on a plausible and efficient synthetic route, detailed experimental protocols, and the characterization of the target compound.
Introduction
This compound, also known as N-Cbz-α-hydroxyglycine, is a derivative of the amino acid glycine. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the amino functionality, preventing unwanted side reactions during peptide coupling and other synthetic transformations. Its α-hydroxy moiety makes it a unique building block for the synthesis of modified peptides and complex organic molecules.
Proposed Synthesis Pathway
The most plausible and direct synthesis route to this compound is the condensation reaction between glyoxylic acid and benzyl carbamate. This reaction, an example of an amidoalkylation, involves the nucleophilic addition of the amide nitrogen of benzyl carbamate to the aldehyde carbonyl of glyoxylic acid.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol
The following is a detailed, proposed experimental protocol for the synthesis of this compound, based on analogous reactions reported in the literature.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| Glyoxylic acid monohydrate | C₂H₄O₄ | 92.05 |
| Benzyl carbamate | C₈H₉NO₂ | 151.16 |
| Toluene | C₇H₈ | 92.14 |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 |
| Diethyl ether | (C₂H₅)₂O | 74.12 |
| Saturated sodium bicarbonate solution | NaHCO₃(aq) | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
Reaction Setup and Procedure
A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap is charged with the reagents according to the quantities specified in the table below.
| Reagent | Molar Equivalents | Quantity |
| Glyoxylic acid monohydrate | 1.0 | (To be calculated) |
| Benzyl carbamate | 1.1 | (To be calculated) |
| Toluene | - | (Sufficient volume) |
| p-Toluenesulfonic acid monohydrate | 0.05 | (To be calculated) |
-
Reaction Mixture Preparation: Suspend glyoxylic acid monohydrate and benzyl carbamate in toluene in the reaction flask.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate to the suspension.
-
Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Quantitative Data
The following table summarizes the expected and reported data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Molar Ratio | ||
| Glyoxylic acid : Benzyl carbamate | 1 : 1.1 | (Proposed) |
| Reaction Conditions | ||
| Solvent | Toluene | (Proposed) |
| Catalyst | p-Toluenesulfonic acid | (Proposed) |
| Temperature | Reflux | (Proposed) |
| Product Characterization | ||
| Molecular Formula | C₁₀H₁₁NO₅ | [1] |
| Molecular Weight | 225.20 g/mol | [1] |
| Melting Point | 126-128 °C | [2] |
| Yield | ||
| Expected Yield | > 80% | (Estimated) |
Concluding Remarks
The synthesis of this compound via the condensation of glyoxylic acid and benzyl carbamate represents a direct and efficient method for obtaining this valuable synthetic intermediate. The provided experimental protocol, based on sound chemical principles and analogous reactions, offers a clear pathway for its preparation. Further optimization of reaction conditions may lead to improved yields and purity. The characterization data provided will aid in the confirmation of the final product.
References
An In-depth Technical Guide to the Chemical Properties and Stability of N-Cbz-alpha-hydroxyglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability of N-Cbz-alpha-hydroxyglycine, a key building block in synthetic organic chemistry and drug discovery. This document collates available data on its physical and chemical characteristics, stability under various conditions, and outlines relevant experimental protocols.
Core Chemical Properties
N-Cbz-alpha-hydroxyglycine, also known as 2-([(Benzyloxy)carbonyl]amino)-2-hydroxyacetic acid, is a derivative of the simplest amino acid, glycine. The presence of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a hydroxyl group on the alpha-carbon imparts unique reactivity and stability to the molecule.[1][2]
| Property | Value | Source |
| CAS Number | 56538-57-9 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₅ | [1][2] |
| Molecular Weight | 225.20 g/mol | [1][2] |
| Appearance | White or off-white solid/powder | [1] |
| Melting Point | 126-128 °C (predicted) | [1] |
| pKa | 3.33 ± 0.11 (predicted) | |
| Solubility | Soluble in water, methanol, and ethanol. | [1] |
Stability Profile
The stability of N-Cbz-alpha-hydroxyglycine is primarily dictated by the Cbz protecting group and the reactive alpha-hydroxyglycine moiety.
General Stability of the Cbz Group: The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group in peptide synthesis due to its stability under a range of conditions.[3] It is generally stable to basic and mildly acidic conditions.[3] However, it is susceptible to cleavage under strongly acidic conditions and can be readily removed by catalytic hydrogenolysis.[3]
Hydrolytic Stability: The alpha-hydroxyglycine portion of the molecule introduces a potential site for hydrolytic degradation. Studies on similar peptidyl-alpha-hydroxyglycine derivatives have shown that their decomposition is pH-dependent. The hydrolysis of the amide bond can occur under both acidic and basic conditions, leading to the cleavage of the Cbz group and the degradation of the glycine backbone. The rate of hydrolysis is generally faster under basic conditions.
Forced Degradation: Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[6][7][8] While specific forced degradation studies on N-Cbz-alpha-hydroxyglycine have not been detailed in the available literature, a general understanding of its susceptibility to hydrolytic, oxidative, and photolytic stress can be inferred from the reactivity of its functional groups. The alpha-hydroxyglycine moiety, in particular, may be susceptible to oxidation.
Experimental Protocols
Synthesis of N-Cbz-alpha-hydroxyglycine
A general and widely adopted method for the N-protection of amino acids is the Schotten-Baumann reaction. While a specific detailed protocol for N-Cbz-alpha-hydroxyglycine is not available, the following procedure for the Cbz protection of glycine can be adapted. The synthesis of the alpha-hydroxyglycine starting material is a necessary prerequisite.
Protocol: Cbz Protection of Glycine (Adapted) [3][9]
-
Dissolution: Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) or a 2 M aqueous solution of sodium hydroxide (e.g., 50 mL for 0.1 mol of glycine).[3][10] Cool the solution in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate (1.1 to 1.2 equivalents) and a 4 M aqueous solution of sodium hydroxide (e.g., 25 mL for 0.1 mol of glycine) dropwise, ensuring the temperature remains below 5°C.[3][10]
-
Reaction: After the addition is complete, continue stirring the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature and stir for 2-4 hours.[3][10]
-
Work-up: Wash the reaction mixture twice with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities. The desired product will remain in the aqueous phase.[3][9]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with concentrated hydrochloric acid.[3][9]
-
Isolation: The N-Cbz-alpha-hydroxyglycine product is expected to precipitate out of the acidic solution. Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.[9]
Caption: Workflow for the synthesis of N-Cbz-alpha-hydroxyglycine.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[11][12] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[11]
General Protocol for Recrystallization: [11][12]
-
Solvent Selection: Based on the general solubility, suitable solvent systems for N-Cbz-alpha-hydroxyglycine could include water, ethanol, methanol, or mixtures thereof (e.g., ethanol/water).[1] Small-scale solubility tests should be performed to identify the optimal solvent or solvent pair.
-
Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to the crude N-Cbz-alpha-hydroxyglycine until it is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.
Caption: General workflow for the purification of N-Cbz-alpha-hydroxyglycine by recrystallization.
Analytical Characterization
Detailed experimental spectra for N-Cbz-alpha-hydroxyglycine are not widely available. However, the expected characteristic signals can be predicted based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (around 5.1 ppm), a signal for the alpha-proton of the glycine moiety, and exchangeable protons for the carboxylic acid, hydroxyl, and amide groups.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbons of the carbamate and carboxylic acid, aromatic carbons, the benzylic carbon, and the alpha-carbon of the glycine core. For N-Cbz-glycine, the carbonyl of the Cbz group appears around 157 ppm, the carboxyl carbon around 173 ppm, the benzylic carbon around 67 ppm, and the alpha-carbon around 44 ppm. The presence of the alpha-hydroxy group in N-Cbz-alpha-hydroxyglycine would be expected to shift the alpha-carbon signal downfield.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of N-Cbz-alpha-hydroxyglycine should display characteristic absorption bands for its various functional groups:
-
O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.
-
N-H Stretch: A moderate band around 3300 cm⁻¹ for the amide N-H.
-
C-H Stretch: Aromatic C-H stretches slightly above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretch: A strong absorption for the carbamate carbonyl around 1690-1710 cm⁻¹ and for the carboxylic acid carbonyl around 1700-1725 cm⁻¹.
-
C-N and C-O Stretches: In the fingerprint region (below 1500 cm⁻¹), bands corresponding to C-N and C-O stretching vibrations will be present.
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for the development of stable formulations and for establishing appropriate storage conditions.
Caption: Potential degradation pathways of N-Cbz-alpha-hydroxyglycine.
-
Hydrolysis: Under strongly acidic or basic conditions, the carbamate linkage can be hydrolyzed, leading to the loss of the Cbz protecting group and yielding alpha-hydroxyglycine, which itself may be unstable. The amide bond of the glycine backbone could also be susceptible to hydrolysis.
-
Hydrogenolysis: This is a standard method for cleaving the Cbz group, which would result in the formation of alpha-hydroxyglycine, toluene, and carbon dioxide.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group and decomposition of the Cbz group and the glycine backbone are likely to occur, leading to a complex mixture of smaller molecules.
This guide provides a foundational understanding of the chemical properties and stability of N-Cbz-alpha-hydroxyglycine. Further experimental studies are warranted to fully characterize its behavior under various stress conditions and to establish a definitive stability profile.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. Steady-state and pre-steady-state kinetics of the trypsin-catalysed hydrolysis of alpha-CBZ-L-lysine-p-nitrophenyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Spectroscopic data of N-Cbz-alpha-hydroxyglycine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Data of N-Cbz-α-hydroxyglycine
This technical guide provides a detailed overview of the expected spectroscopic data for N-Cbz-α-hydroxyglycine, a key building block in peptide synthesis and drug discovery. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a comprehensive set of predicted data based on the analysis of structurally similar compounds. The experimental protocols for synthesis and spectroscopic analysis are based on established methodologies.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for N-Cbz-α-hydroxyglycine. These predictions are derived from spectral data of closely related analogs, primarily N-Cbz-glycine.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |
| H-α | 5.5 - 5.7 | d | ~8 |
| -OH | Broad s | - | |
| -NH | 7.0 - 7.5 | d | ~8 |
| Cbz-CH₂ | 5.1 - 5.2 | s | - |
| Cbz-Ar-H | 7.2 - 7.4 | m | - |
| -COOH | 10.0 - 12.0 | Broad s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |
| C=O (Carboxyl) | 170 - 175 |
| C=O (Carbamate) | 155 - 158 |
| C-α | 75 - 80 |
| Cbz-CH₂ | 65 - 70 |
| Cbz-Ar-C (quaternary) | 135 - 137 |
| Cbz-Ar-CH | 127 - 129 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H (Amide) | 3200 - 3400 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O (Carbamate) | 1680 - 1700 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-O | 1000 - 1300 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | m/z (Predicted) |
| [M+H]⁺ | 226.06 |
| [M+Na]⁺ | 248.04 |
| [M-H]⁻ | 224.05 |
| [M-H₂O-CO₂]⁺ | 162.08 |
| [C₇H₇]⁺ (benzyl) | 91.05 |
Experimental Protocols
The following are representative experimental protocols for the synthesis of N-Cbz-α-hydroxyglycine and its characterization by NMR, IR, and MS.
Synthesis of N-Cbz-α-hydroxyglycine
This procedure is adapted from the general Schotten-Baumann conditions for the N-protection of amino acids.[1]
Materials:
-
α-Hydroxyglycine
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolution: Dissolve α-hydroxyglycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-α-hydroxyglycine as a solid. The product can be further purified by recrystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified N-Cbz-α-hydroxyglycine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) are used to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid N-Cbz-α-hydroxyglycine sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
An average of 16-32 scans is usually sufficient. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of N-Cbz-α-hydroxyglycine (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
A small amount of formic acid or ammonium hydroxide can be added to promote ionization in positive or negative mode, respectively.
Data Acquisition:
-
Introduce the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
Mandatory Visualizations
The following diagrams illustrate the synthesis and characterization workflow for N-Cbz-α-hydroxyglycine.
Caption: Synthetic workflow for N-Cbz-α-hydroxyglycine.
Caption: Workflow for spectroscopic characterization.
References
The Genesis of Controlled Peptide Synthesis: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The ability to construct peptides with precisely defined sequences is a foundational pillar of modern chemistry, biochemistry, and the development of therapeutics. However, this capability was not always within reach. Prior to the 1930s, attempts to link amino acids were fraught with challenges, primarily resulting in uncontrolled polymerization and the formation of complex, uncharacterizable mixtures. The landscape of chemical synthesis was fundamentally altered in 1932 with the seminal introduction of the carboxybenzyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas.[1][2][3] This groundbreaking innovation provided the first truly reliable and widely applicable method for the stepwise synthesis of peptides, heralding a new era of peptide chemistry and paving the way for the development of novel research tools and therapeutic agents.[1][2]
The Pre-Cbz Era: A Challenge of Uncontrolled Reactivity
The primary obstacle in early peptide synthesis was the inherent bifunctional reactivity of amino acids. Each amino acid possesses a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[1] When attempting to form a peptide bond by activating the carboxylic acid of one amino acid to react with the amino group of another, the activated amino acid could just as readily react with another molecule of itself. This lack of control led to random polymerization, making the synthesis of peptides with a specific, predetermined sequence an insurmountable challenge.[1][2]
The Bergmann-Zervas Innovation: A Paradigm Shift
The breakthrough by Bergmann and Zervas, at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, was the introduction of the carboxybenzyl group as a temporary "mask" for the amino group of an amino acid.[2] By converting the reactive amine into a significantly less nucleophilic carbamate, the Cbz group effectively "protects" it from unwanted reactions.[4][5] This protection is robust enough to withstand the conditions required for peptide bond formation, yet the Cbz group can be readily removed under specific, mild conditions to liberate the free amine for the next coupling step.[2][6] This concept of a reversible protecting group was a paradigm shift that laid the groundwork for rational, stepwise peptide synthesis.[2][3]
Core Principles of the Cbz Protecting Group
The success of the Cbz group is rooted in a combination of key characteristics:
-
Ease of Introduction: The Cbz group is typically introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[2][7] This reaction is generally high-yielding and straightforward to perform.
-
Robust Stability: Cbz-protected amines are stable to a wide range of reaction conditions, including basic and mildly acidic media, which allows for flexibility in subsequent synthetic steps.[1][4][8]
-
Selective Cleavage: The Cbz group can be selectively removed under mild conditions that do not affect other functional groups in the peptide chain. The most common method for Cbz deprotection is catalytic hydrogenolysis.[6][9][10][11]
-
Orthogonality: The Cbz group is orthogonal to other commonly used protecting groups in peptide synthesis, such as the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups.[9][12] This orthogonality is crucial for the synthesis of complex peptides with multiple protected functional groups.
Quantitative Data Summary
The efficiency of the introduction and removal of the Cbz protecting group is a critical aspect of its utility. The following tables summarize representative quantitative data for these key transformations.
Table 1: Cbz Protection of Amino Acids
| Amino Acid | Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Glycine | Benzyl Chloroformate | Na₂CO₃ | Water/Dioxane | 2-4 | 85-95 | [Generic Protocol] |
| L-Alanine | Benzyl Chloroformate | NaHCO₃ | Water/Ether | 3 | 90 | [Generic Protocol] |
| L-Phenylalanine | Benzyl Chloroformate | NaOH | Water | 1 | 88-92 | [Generic Protocol] |
| L-Leucine | Benzyl Chloroformate | Na₂CO₃ | Water | 2 | 93 | [Generic Protocol] |
Table 2: Cbz Deprotection Methods and Yields
| Cbz-Protected Substrate | Deprotection Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cbz-Gly-Phe-OMe | Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm) | Methanol | 25 | 2 | >95 | [10] |
| Cbz-Ala-Val-OtBu | Transfer Hydrogenolysis | 10% Pd/C, Cyclohexene | Ethanol | 60 | 4 | 92 | [10] |
| Cbz-Leu-Gly-OEt | Acidolysis | HBr/Acetic Acid (33%) | Acetic Acid | 25 | 1 | 85-90 | [Generic Protocol] |
| Cbz-Pro-OH | Sodium in Liquid Ammonia | Na, liq. NH₃ | THF | -78 | 0.5 | 88 | [Generic Protocol] |
Detailed Experimental Protocols
The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[1]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.[10]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.
Visualizing the Logical Workflow and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key logical relationships and mechanisms in the application of the Cbz protecting group.
Caption: Logical workflow of Cbz group utilization in stepwise peptide synthesis.
Caption: Mechanism of amine protection using the Cbz group.
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Conclusion: The Enduring Legacy of the Cbz Group
The introduction of the carboxybenzyl protecting group by Bergmann and Zervas was a watershed moment in the history of chemistry. It transformed peptide synthesis from a field of uncontrolled reactions into a precise and rational science.[2][3] While other protecting groups like Boc and Fmoc have become central to modern solid-phase peptide synthesis, the Cbz group remains a vital tool in the synthetic chemist's arsenal, particularly in solution-phase synthesis and for specific applications where its unique stability and deprotection characteristics are advantageous.[4][13] The foundational principles established by the development of the Cbz group continue to underpin the strategies used in the synthesis of peptides and proteins, highlighting its enduring legacy in science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. fiveable.me [fiveable.me]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
The Carbobenzyloxy Coif: A Technical Guide to the N-Protection of α-Hydroxyglycine
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of reactive functional groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules such as peptides and their derivatives. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a vital tool for the protection of amines.[1] This in-depth technical guide focuses on the mechanism, experimental protocols, and critical considerations for the Cbz protection of α-hydroxyglycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry.
The Core Mechanism: Nucleophilic Acyl Substitution
The Cbz protection of the α-amino group of α-hydroxyglycine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution.[2]
The presence of a base is crucial for two primary reasons. First, it deprotonates the ammonium group of the amino acid, which exists as a zwitterion at neutral pH, thereby unmasking the nucleophilic amino group.[3] Second, the base neutralizes the hydrochloric acid that is generated as a byproduct of the reaction, driving the equilibrium towards product formation.[3]
The Challenge of the Hydroxyl Group: Selectivity and Side Reactions
A key consideration in the Cbz protection of α-hydroxyglycine is the presence of the α-hydroxyl group. Alcohols can also react with benzyl chloroformate to form carbonates.[2] However, under the aqueous basic conditions of the Schotten-Baumann reaction, the amino group is significantly more nucleophilic than the hydroxyl group. This inherent difference in nucleophilicity is the primary factor that allows for the selective N-protection of α-hydroxyglycine.
Controlling the pH of the reaction medium is critical to ensure selectivity. A pH range of 8-10 is generally recommended for the Cbz protection of amino acids.[4] At a pH that is too high, the risk of racemization of the α-chiral center increases.[4] Conversely, a pH that is too low will result in a higher concentration of the protonated, non-nucleophilic ammonium species, slowing down the desired reaction. Careful control of the reaction temperature, typically at 0-5 °C, also helps to minimize side reactions.[5]
Experimental Protocol: Cbz Protection of α-Hydroxyglycine
The following is a representative experimental protocol for the Cbz protection of α-hydroxyglycine, adapted from established procedures for other amino acids.[5] Optimization may be required for this specific substrate.
Materials:
-
α-Hydroxyglycine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution: Dissolve α-hydroxyglycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[5]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[5] The N-Cbz-α-hydroxyglycine product should precipitate out of the solution.
-
Extraction: If the product does not precipitate, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.[5]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected α-hydroxyglycine.[5]
Quantitative Data
| Amine Substrate | Reagents and Conditions | Yield (%) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Logical relationship of reactants, conditions, and products in Cbz protection.
Caption: Experimental workflow for the synthesis of N-Cbz-alpha-hydroxyglycine.
Conclusion
The Cbz protection of α-hydroxyglycine is a feasible and important transformation for the incorporation of this valuable building block into more complex molecules. While the presence of the α-hydroxyl group necessitates careful control of reaction conditions to ensure selective N-protection, the inherent higher nucleophilicity of the amino group under standard Schotten-Baumann conditions provides a strong basis for a successful reaction. The experimental protocol and mechanistic understanding provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize the Cbz protecting group in their synthetic endeavors involving α-hydroxyglycine. Further optimization and analysis will be key to achieving high yields and purity for this specific substrate.
References
An In-depth Technical Guide to the Chirality and Stereochemistry of N-Cbz-alpha-hydroxyglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-alpha-hydroxyglycine, a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of complex peptides and pharmaceutical compounds. Its structure, featuring a chiral center at the alpha-carbon, introduces stereochemical considerations that are paramount in drug design and development, as the biological activity of enantiomers can differ significantly. This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and resolution of N-Cbz-alpha-hydroxyglycine enantiomers, offering detailed experimental protocols and quantitative data to support research and development efforts in this area.
Stereochemistry of N-Cbz-alpha-hydroxyglycine
The central focus of the stereochemistry of N-Cbz-alpha-hydroxyglycine is the alpha-carbon, which is bonded to four different substituents: a carboxyl group, a hydroxyl group, a Cbz-protected amino group, and a hydrogen atom. This arrangement renders the alpha-carbon a stereocenter, giving rise to two enantiomers: (R)-N-Cbz-alpha-hydroxyglycine and (S)-N-Cbz-alpha-hydroxyglycine.
Synthesis of Racemic N-Cbz-alpha-hydroxyglycine
The preparation of a racemic mixture of N-Cbz-alpha-hydroxyglycine is the initial step before chiral resolution. A general and adaptable method for the N-Cbz protection of amino acids can be employed.
Experimental Protocol:
Materials:
-
alpha-Hydroxyglycine
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve alpha-hydroxyglycine in an aqueous solution of sodium hydroxide at 0-5 °C.
-
Slowly add benzyl chloroformate to the solution while maintaining the temperature and a slightly alkaline pH by the concurrent addition of a sodium hydroxide solution.
-
Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
-
After the reaction is complete, wash the aqueous layer with a non-polar organic solvent like ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3.
-
The N-Cbz-alpha-hydroxyglycine will precipitate out of the solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the racemic N-Cbz-alpha-hydroxyglycine.
Chiral Resolution of N-Cbz-alpha-hydroxyglycine Enantiomers
The separation of the (R) and (S) enantiomers from the racemic mixture is critical for their use in stereospecific applications. Chiral High-Performance Liquid Chromatography (HPLC) and enzymatic resolution are two powerful techniques for achieving this separation.
Chiral HPLC Resolution
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
A specific, validated protocol for N-Cbz-alpha-hydroxyglycine is not publicly available and would require method development. However, a general starting point based on the separation of similar N-protected amino acids is provided below.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
Chiral stationary phases such as those based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective for resolving N-protected amino acids.
Mobile Phase:
-
A typical mobile phase for normal-phase chromatography would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.
-
Acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
General Procedure:
-
Dissolve the racemic N-Cbz-alpha-hydroxyglycine in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Optimize the mobile phase composition, flow rate, and temperature to achieve baseline separation of the two enantiomers.
Enzymatic Resolution
Enzymatic resolution relies on the stereoselectivity of enzymes to catalyze a reaction with only one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers.
Materials:
-
Racemic N-Cbz-alpha-hydroxyglycine methyl or ethyl ester.
-
A suitable lipase (e.g., from Candida antarctica or Pseudomonas cepacia).
-
Buffer solution (e.g., phosphate buffer).
-
Organic solvent (e.g., tert-butanol).
Procedure:
-
Synthesize the methyl or ethyl ester of racemic N-Cbz-alpha-hydroxyglycine.
-
Disperse the racemic ester in a suitable buffer/organic co-solvent system.
-
Add the lipase to the mixture.
-
Monitor the reaction progress by techniques such as HPLC to track the consumption of the starting ester and the formation of the carboxylic acid.
-
Once approximately 50% conversion is reached, stop the reaction.
-
Separate the unreacted ester (one enantiomer) from the hydrolyzed carboxylic acid (the other enantiomer) by extraction. The carboxylic acid will be soluble in an aqueous base, while the ester will remain in the organic layer.
-
Isolate and purify both the unreacted ester and the hydrolyzed acid.
Quantitative Data
As of the latest available information, specific quantitative data such as the specific rotation of the enantiomers of N-Cbz-alpha-hydroxyglycine and detailed chromatographic parameters for their separation are not published in readily accessible scientific literature. The tables below are structured to be populated with experimentally determined data.
Table 1: Specific Rotation of N-Cbz-alpha-hydroxyglycine Enantiomers
| Enantiomer | Specific Rotation ([α]D25) | Solvent | Concentration (g/100mL) |
| (R)-N-Cbz-α-hydroxyglycine | Data to be determined | e.g., Methanol | e.g., 1.0 |
| (S)-N-Cbz-α-hydroxyglycine | Data to be determined | e.g., Methanol | e.g., 1.0 |
Table 2: Representative Chiral HPLC Separation Parameters
| Parameter | Value |
| Chiral Stationary Phase | e.g., Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | e.g., Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | e.g., 1.0 mL/min |
| Column Temperature | e.g., 25 °C |
| Detection Wavelength | e.g., 254 nm |
| Retention Time (R-enantiomer) | Data to be determined |
| Retention Time (S-enantiomer) | Data to be determined |
| Resolution (Rs) | Data to be determined |
Table 3: Representative Enzymatic Resolution Data
| Parameter | Value |
| Enzyme | e.g., Candida antarctica Lipase B |
| Substrate | e.g., Racemic N-Cbz-α-hydroxyglycine methyl ester |
| Solvent System | e.g., Phosphate buffer/tert-butanol |
| Reaction Time for ~50% Conversion | Data to be determined |
| Enantiomeric Excess (ee) of Unreacted Ester | Data to be determined |
| Enantiomeric Excess (ee) of Product Acid | Data to be determined |
Conclusion
The stereochemistry of N-Cbz-alpha-hydroxyglycine is a critical aspect for its application in the synthesis of chiral molecules. While general methodologies for its racemic synthesis and chiral resolution exist, specific, optimized protocols and quantitative stereochemical data require experimental determination. This guide provides a foundational framework, including adaptable experimental protocols and structured data tables, to aid researchers in the synthesis, resolution, and characterization of the enantiomers of N-Cbz-alpha-hydroxyglycine. The successful separation and characterization of these enantiomers are essential for advancing the development of novel, stereochemically pure pharmaceuticals and other bioactive compounds.
The Dawn of Controlled Peptide Synthesis: A Technical Guide to the Discovery and First Synthesis of Cbz-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The ability to construct peptides of a defined sequence is a foundational pillar of modern chemical biology and drug discovery. This power, however, is a relatively recent development, unlocked by a pivotal breakthrough in the early 20th century. Before this, the synthesis of peptides was an uncontrolled process, yielding a chaotic mixture of polypeptides. This whitepaper provides an in-depth technical exploration of the seminal discovery and first synthesis of benzyloxycarbonyl (Cbz)-protected amino acids, a technology that revolutionized peptide chemistry and continues to be a vital tool for organic chemists.
A Historical Breakthrough: The Bergmann-Zervas Synthesis
In 1932, at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, Max Bergmann and his associate Leonidas Zervas unveiled the first effective and broadly applicable method for the reversible protection of the α-amino group of amino acids.[1] Their innovation, the introduction of the benzyloxycarbonyl (Cbz or Z) group, elegantly solved the problem of uncontrolled polymerization that had plagued peptide synthesis.[1][2] The Cbz group's stability under the conditions required for peptide bond formation, combined with its facile removal under mild conditions, for the first time allowed for the rational, stepwise assembly of amino acids into peptides of a defined structure.[1] This groundbreaking work was first detailed in their seminal paper, "Über ein allgemeines Verfahren der Peptid-Synthese" (On a General Method of Peptide Synthesis).
The Cbz protecting group is introduced by reacting an amino acid with benzyl chloroformate (also known as Cbz-Cl or Z-Cl) under basic conditions.[1] This reaction, a classic example of the Schotten-Baumann reaction, converts the nucleophilic amine of the amino acid into a significantly less reactive carbamate, effectively "masking" it from participating in unwanted side reactions.[1]
The Chemistry of Cbz Protection and Deprotection
The utility of the Cbz group is rooted in its distinct chemical properties, allowing for its introduction and subsequent selective removal.
The Protection Reaction
The formation of a Cbz-protected amino acid proceeds via the nucleophilic attack of the amino group on the highly reactive acyl chloride of benzyl chloroformate. The reaction is typically carried out in the presence of a base, such as sodium carbonate or sodium hydroxide, to neutralize the hydrochloric acid byproduct.[3][4]
Caption: General reaction for Cbz protection of an amino acid.
Deprotection Strategies
The brilliance of the Cbz group lies in its selective removal under conditions that do not affect other sensitive functional groups.
-
Catalytic Hydrogenolysis: The original and most common method for Cbz deprotection is catalytic hydrogenolysis.[1] In the presence of a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen source, the Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide.[1] This method is highly efficient and clean, with the byproducts being volatile and easily removed.[2]
-
Acidolysis: For substrates that are sensitive to catalytic hydrogenation, acidolysis provides an alternative.[1] Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) can effectively cleave the Cbz group.[1][5] More recently, milder Lewis acid-promoted methods, such as the use of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have been developed.[1][5]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments related to the synthesis of Cbz-protected amino acids, based on the original work of Bergmann and Zervas and subsequent refined procedures.
Preparation of Benzyl Chloroformate (Cbz-Cl)
The key reagent, benzyl chloroformate, is prepared by the reaction of benzyl alcohol with phosgene.[3][6][7]
Reaction:
PhCH₂OH + COCl₂ → PhCH₂OCOCl + HCl
Procedure:
-
Benzyl alcohol is treated with an excess of phosgene to minimize the formation of the carbonate byproduct, (PhCH₂O)₂C=O.[3]
-
The reaction is typically performed in an inert solvent.
-
Due to the extreme toxicity of phosgene, this synthesis requires specialized equipment and stringent safety precautions.[3] Non-phosgene methods for the synthesis of benzyl chloroformate have also been developed.[8][9]
Synthesis of N-Cbz-Glycine
This procedure is a representative example of the Schotten-Baumann conditions used for the Cbz protection of amino acids.[4][6]
Materials:
-
Glycine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M and 4 M)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Ice bath
Procedure:
-
Glycine (1.0 equivalent) is dissolved in an aqueous solution of sodium hydroxide (e.g., 2 M) and the solution is cooled in an ice bath.[4]
-
Benzyl chloroformate (1.1-1.2 equivalents) and a more concentrated aqueous sodium hydroxide solution (e.g., 4 M) are added simultaneously and dropwise to the vigorously stirred glycine solution over a period of 20-30 minutes, maintaining the temperature at 0 °C.[4][6]
-
The mixture is stirred for an additional 10 minutes in the ice bath and then allowed to warm to room temperature.[4]
-
The reaction mixture is washed with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[2][4]
-
The aqueous layer is cooled in an ice bath and acidified to a low pH (e.g., pH 1-2) with hydrochloric acid, causing the Cbz-protected glycine to precipitate.[2][4]
-
The precipitate is collected by filtration, washed with cold water, and dried.[4]
Caption: Experimental workflow for the synthesis and deprotection of Cbz-protected amino acids.
Quantitative Data
The Schotten-Baumann method for the N-protection of amino acids with the Cbz group is highly effective, generally providing high yields for a wide range of amino acids.[1]
| Amino Acid | Reported Yield of Cbz-Derivative | Melting Point (°C) |
| Glycine | 88% | 119-120 |
| L-Alanine | 82-86% | 83-84 |
| L-Leucine | ~90% | 46-48 |
| L-Phenylalanine | 90-95% | 88-89 |
| L-Proline | 75-83% | 76-77 |
Note: Yields and melting points can vary depending on the specific reaction conditions, scale, and purity of the final product.
Conclusion
The introduction of the benzyloxycarbonyl protecting group by Bergmann and Zervas was a watershed moment in the history of chemistry.[1] It transformed peptide synthesis from an art of approximation into a precise science, enabling the rational design and construction of complex peptides that are indispensable in medicine and biological research. The principles and techniques they established nearly a century ago remain fundamental to the field of organic synthesis, a testament to the elegance and enduring power of their discovery. This technical guide provides a core understanding of this foundational chemistry, offering both historical context and practical experimental details for today's researchers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: Physical Characteristics of Solid N-Cbz-α-Hydroxyglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-α-hydroxyglycine, also known as 2-([(Benzyloxy)carbonyl]amino)-2-hydroxyacetic acid, is a protected amino acid derivative of significant interest in synthetic organic chemistry and drug discovery.[1] The presence of the benzyloxycarbonyl (Cbz or Z) protecting group allows for controlled reactions in peptide synthesis and the development of complex molecules.[2] Understanding the solid-state physical characteristics of this compound is crucial for its proper handling, storage, reaction setup, and incorporation into drug development pipelines. This guide provides a comprehensive overview of its key physical properties, detailed experimental protocols for their determination, and a logical workflow for its characterization.
General and Physicochemical Properties
Solid N-Cbz-α-hydroxyglycine is typically a white or off-white powder.[2] Its fundamental identifiers and core physical properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value | Reference |
| CAS Number | 56538-57-9 | [1][3] |
| Molecular Formula | C₁₀H₁₁NO₅ | [1][3] |
| Molecular Weight | 225.20 g/mol | [1][3] |
| IUPAC Name | 2-([(Benzyloxy)carbonyl]amino)-2-hydroxyacetic acid | [1] |
Table 2: Physical Characteristics of Solid N-Cbz-α-Hydroxyglycine
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 120-121 °C / 126-128 °C | Reported values vary slightly.[2] |
| Solubility | Soluble in water, methanol, and ethanol | [2] |
| Density | 1.406 g/cm³ | Predicted |
| pKa | 3.33 ± 0.11 | Predicted |
| Boiling Point | 470.3 ± 45.0 °C | Predicted |
| Refractive Index | 1.582 | Predicted |
| Storage | Sealed in a dry place at room temperature | [2] |
Analytical Workflow
The physical characterization of a solid sample of N-Cbz-α-hydroxyglycine follows a systematic workflow to confirm its identity and purity. This involves a series of analytical techniques, each providing distinct information about the compound's properties.
Caption: Workflow for the physical characterization of solid N-Cbz-α-hydroxyglycine.
Experimental Protocols
The following sections detail the methodologies for determining the key physical characteristics of N-Cbz-α-hydroxyglycine.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid, which is a key indicator of purity. Pure crystalline compounds exhibit a sharp melting point range (typically 0.5-1.0°C).
Methodology (Capillary Method):
-
Sample Preparation: Place a small amount of finely powdered, dry N-Cbz-α-hydroxyglycine onto a clean, dry surface. Dip the open end of a glass capillary tube into the powder. Gently tap the sealed end of the capillary on a hard surface to pack the solid into the bottom, aiming for a sample height of 1-2 mm.[4][5]
-
Apparatus Setup: Insert the capillary tube into the sample holder of a melting point apparatus. Ensure the sample is aligned with the viewing lens.
-
Heating: Begin heating the apparatus. For an unknown or initial measurement, a rapid heating rate (e.g., 10°C/min) can be used to find an approximate melting point.[6]
-
Measurement: For an accurate measurement, allow the apparatus to cool and repeat the process with a new sample. Heat rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[6]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.[5][6]
Solubility Determination
Objective: To qualitatively assess the solubility of the compound in various solvents, providing insight into its polarity and the types of functional groups present.
Methodology:
-
Setup: Label a series of small, clean test tubes, one for each solvent to be tested (e.g., water, methanol, ethanol, diethyl ether, 5% aq. NaOH, 5% aq. HCl).
-
Sample Addition: Place approximately 25-50 mg of solid N-Cbz-α-hydroxyglycine into each test tube.[7]
-
Solvent Addition: Add 0.75-1.0 mL of the first solvent to the corresponding test tube in small portions.[7]
-
Mixing: After each addition, shake or stir the tube vigorously for at least 60 seconds.[8]
-
Observation: Observe whether the solid dissolves completely. If the compound dissolves, it is classified as "soluble." If it remains undissolved, it is "insoluble." Partial solubility should also be noted.[8]
-
Repeat: Repeat steps 3-5 for each of the selected solvents. The solubility in acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[10]
Methodology (Thin Solid Film):
-
Sample Preparation: Dissolve approximately 50 mg of N-Cbz-α-hydroxyglycine in a few drops of a volatile solvent in which it is soluble (e.g., methanol or acetone).[11]
-
Film Deposition: Place one drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, which should leave a thin, even film of the solid compound on the plate.[11]
-
Spectral Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Analysis: Acquire the infrared spectrum, typically over the range of 4000 to 500 cm⁻¹.[10] The resulting spectrum should be analyzed for characteristic absorption bands. For N-Cbz-α-hydroxyglycine, key expected peaks include:
-
O-H Stretch: A broad band around 3300 cm⁻¹ (from both the hydroxyl and carboxylic acid groups).
-
N-H Stretch: A moderate band around 3300 cm⁻¹ (may be overlapped with O-H).
-
C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹.
-
C=O Stretch (Carbamate & Carboxylic Acid): Strong, distinct peaks in the 1760-1690 cm⁻¹ region.
-
C=C Stretch (Aromatic): Peaks around 1600-1450 cm⁻¹.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To elucidate the molecular structure by mapping the chemical environment of hydrogen atoms within the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of N-Cbz-α-hydroxyglycine in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Spectral Analysis: Process the data (Fourier transform, phase correction, and baseline correction). The resulting spectrum is analyzed for chemical shifts (δ), integration values (proton count), and splitting patterns (multiplicity), which reveal information about neighboring protons. Key expected signals for N-Cbz-α-hydroxyglycine would include:
-
Aromatic Protons: Signals in the ~7.3-7.4 ppm region from the benzyl group.
-
CH₂ Protons: A singlet around 5.1 ppm from the benzylic methylene group.
-
α-Proton: A signal corresponding to the Cα-H.
-
Exchangeable Protons: Broad signals for the -OH, -NH, and -COOH protons, whose chemical shifts are highly dependent on solvent, concentration, and temperature.
-
Conclusion
The physical properties outlined in this guide provide a foundational dataset for professionals working with N-Cbz-α-hydroxyglycine. Adherence to the described experimental protocols will enable accurate verification of the material's identity, purity, and suitability for downstream applications in research and development. The combination of melting point analysis, solubility tests, and spectroscopic methods offers a robust framework for the comprehensive characterization of this important synthetic building block.
References
- 1. scbt.com [scbt.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. N-Cbz-alpha-Hydroxyglycine [aromalake.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. www1.udel.edu [www1.udel.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
Navigating the Conformational Landscape: A Technical Guide to Theoretical Calculations on N-Cbz-α-Hydroxyglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For peptides and peptidomimetics, the conformational preferences of their constituent amino acids dictate the overall fold, which in turn governs molecular recognition and signaling pathways. N-Cbz-α-hydroxyglycine is a valuable synthetic intermediate used in the preparation of various pharmaceuticals. Its conformational behavior, influenced by the bulky N-benzyloxycarbonyl (Cbz) group and the hydrogen-bonding capabilities of the α-hydroxy group, is of significant interest for the rational design of novel therapeutics.
Theoretical calculations, particularly quantum chemical methods and molecular dynamics simulations, offer a powerful lens through which to investigate the potential energy surface of such molecules. These methods can elucidate the relative stabilities of different conformers, the transition states between them, and the key intramolecular interactions that govern their geometry. Understanding these conformational propensities is paramount for predicting molecular shape, designing constrained analogs, and ultimately, engineering molecules with desired biological activities.
Methodologies for Conformational Analysis
A robust computational approach to determining the conformational landscape of N-Cbz-α-hydroxyglycine involves a multi-step process. The general workflow is depicted below.
Methodological & Application
Application Notes and Protocols: Incorporation of N-Cbz-alpha-hydroxyglycine in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. α-Hydroxyglycine is a particularly interesting building block as it can serve as a mimic of a peptide bond's transition state, potentially leading to potent enzyme inhibitors. The N-benzyloxycarbonyl (Cbz) protecting group offers orthogonal protection that can be removed under specific, non-acidolytic conditions, providing flexibility in complex peptide synthesis.
These application notes provide a comprehensive, albeit theoretical, framework and a detailed protocol for the incorporation of N-Cbz-α-hydroxyglycine into a peptide sequence using solid-phase peptide synthesis (SPPS). The methodologies described are based on established principles of peptide chemistry and are intended to serve as a starting point for empirical optimization.
Key Challenges and Considerations
The incorporation of N-Cbz-α-hydroxyglycine presents unique challenges in SPPS:
-
Steric Hindrance: The bulky Cbz group can sterically hinder the coupling reaction, potentially leading to lower yields.
-
Ester Bond Formation: The coupling of the α-hydroxy acid to the N-terminus of the growing peptide chain results in the formation of an ester bond, which may require different activation strategies compared to standard amide bond formation.
-
Cbz Deprotection: The Cbz group is typically removed by hydrogenolysis, which requires conditions that are compatible with the solid support and other protecting groups on the peptide.
Proposed Experimental Workflow
The following diagram outlines the key stages for the successful incorporation of N-Cbz-α-hydroxyglycine into a peptide sequence via SPPS.
Caption: Workflow for SPPS incorporation of N-Cbz-α-hydroxyglycine.
Detailed Experimental Protocols
Protocol 3.1: Coupling of N-Cbz-α-hydroxyglycine to the Resin-Bound Peptide
This protocol assumes a standard 0.1 mmol synthesis scale on a Rink Amide resin.
Materials:
-
Rink Amide resin (pre-swollen in DMF) with the N-terminal Fmoc group removed.
-
N-Cbz-α-hydroxyglycine (4 eq., 0.4 mmol)
-
HBTU (3.9 eq., 0.39 mmol)
-
HOBt (4 eq., 0.4 mmol)
-
DIPEA (8 eq., 0.8 mmol)
-
Anhydrous DMF
-
DCM
Procedure:
-
Activation: In a separate vessel, dissolve N-Cbz-α-hydroxyglycine, HBTU, and HOBt in a minimal amount of anhydrous DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution should turn a yellowish color.
-
Coupling: Add the activated N-Cbz-α-hydroxyglycine solution to the reaction vessel containing the deprotected, resin-bound peptide.
-
Reaction: Agitate the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive, continue the coupling for an additional 2-4 hours or perform a second coupling (double coupling).
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.
Protocol 3.2: On-Resin Deprotection of the Cbz Group
Materials:
-
Resin-bound peptide with N-terminal Cbz-α-hydroxyglycine.
-
Palladium(II) acetate (0.2 eq., 0.02 mmol)
-
Phenylsilane (10 eq., 1.0 mmol)
-
Anhydrous DCM
-
DMF, MeOH
Procedure:
-
Resin Preparation: Swell the resin in anhydrous DCM for 30 minutes.
-
Deprotection Cocktail: In a separate vessel, prepare the deprotection cocktail by dissolving Palladium(II) acetate in anhydrous DCM, followed by the addition of phenylsilane. The solution may appear dark.
-
Deprotection Reaction: Add the deprotection cocktail to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by HPLC-MS analysis of a small, cleaved sample.
-
Washing: After the reaction is complete, drain the deprotection cocktail and wash the resin thoroughly with DCM (5x), DMF (3x), and MeOH (3x) to remove the catalyst and silane byproducts. The resin is now ready for the next coupling step in the SPPS sequence.
Hypothetical Quantitative Data
The following table presents hypothetical data for the incorporation of N-Cbz-α-hydroxyglycine into a model pentapeptide (Gly-Ala-Val-Leu-Ile). The efficiency of the critical steps is highlighted.
| Parameter | Standard Amino Acid Coupling (e.g., Fmoc-Gly-OH) | N-Cbz-α-hydroxyglycine Coupling | Method of Analysis |
| Coupling Time | 1-2 hours | 4-6 hours (initial), up to 8 hours (double coupling) | Kaiser Test |
| Coupling Efficiency | >99% | ~95% (single coupling), >98% (double coupling) | Quantitative Kaiser Test / HPLC of cleaved peptide |
| Cbz Deprotection Time | N/A | 2-3 hours | HPLC-MS of cleaved peptide |
| Cbz Deprotection Efficiency | N/A | >97% | HPLC-MS of cleaved peptide |
| Final Crude Peptide Purity | ~90-95% | ~85-90% | Analytical RP-HPLC |
Potential Applications in Drug Development
The incorporation of an α-hydroxyglycine moiety can be a key step in the design of novel therapeutics.
Caption: Potential applications of α-hydroxyglycine-containing peptides.
Peptides containing this modification are of significant interest as:
-
Enzyme Inhibitors: The hydroxyl group can mimic the tetrahedral intermediate of peptide bond hydrolysis, making these peptides potent inhibitors of enzymes like proteases and peptidases.
-
Peptidomimetics: The ester bond introduced can alter the peptide's susceptibility to enzymatic degradation, thereby improving its in vivo stability and bioavailability.
-
Biochemical Probes: These modified peptides can be used as tools to study enzyme mechanisms and active site conformations.
Conclusion and Future Directions
The solid-phase synthesis of peptides containing N-Cbz-α-hydroxyglycine is a challenging but feasible endeavor. The protocols outlined above provide a robust starting point for researchers. Future work should focus on the empirical optimization of coupling reagents, reaction times, and Cbz-deprotection conditions to improve overall yields and purity for specific peptide sequences. The development of alternative, milder deprotection strategies compatible with a wider range of functional groups would also be a valuable contribution to the field.
Application Notes and Protocols for the Cleavage of the Cbz Group from N-Cbz-alpha-hydroxyglycine in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in peptide synthesis, offering robust protection for amine functionalities.[1] Its removal is a critical step in the synthesis of peptides and peptide-based therapeutics. This document provides detailed application notes and protocols for the cleavage of the Cbz group from peptides containing the non-standard amino acid, N-Cbz-alpha-hydroxyglycine. The presence of the alpha-hydroxy moiety introduces specific challenges that require careful consideration of deprotection strategies to avoid side reactions and ensure the integrity of the peptide.
The primary methods for Cbz deprotection are catalytic hydrogenolysis and acidolysis. The choice of method depends on the overall composition of the peptide, particularly the presence of other sensitive functional groups. The alpha-hydroxyglycine residue itself is sensitive to basic conditions, which can lead to decomposition.[2] Therefore, reaction conditions must be carefully selected and optimized.
Deprotection Strategies and Considerations
The cleavage of the Cbz group from an N-Cbz-alpha-hydroxyglycine-containing peptide can be achieved through two main strategies: catalytic hydrogenolysis and acid-catalyzed cleavage. The selection of the optimal method should be guided by the stability of the peptide and the presence of other protecting groups.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is generally the mildest method for Cbz deprotection and is often the preferred choice.[3] It involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst. A key advantage of this method is the formation of benign and volatile byproducts: toluene and carbon dioxide.
Key Considerations for N-Cbz-alpha-hydroxyglycine:
-
Stability of the alpha-hydroxy group: While generally stable under neutral hydrogenolysis conditions, prolonged reaction times or elevated temperatures should be avoided to minimize the risk of side reactions.
-
Catalyst Selection: 10% Palladium on carbon (Pd/C) is the most common catalyst. The catalyst loading should be optimized to ensure efficient deprotection while minimizing potential side reactions.
-
Hydrogen Source: Hydrogen gas (H₂) is the standard, but transfer hydrogenolysis using a hydrogen donor like ammonium formate or sodium borohydride can be a safer and more convenient alternative.
Acid-Catalyzed Cleavage (Acidolysis)
Strong acids can effectively cleave the Cbz group. This method is particularly useful when the peptide contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, or certain sulfur-containing residues).
Key Considerations for N-Cbz-alpha-hydroxyglycine:
-
Acid Stability: Peptidyl-alpha-hydroxyglycine derivatives have been shown to be stable in the pH range of 1-5, suggesting that acidic conditions are generally well-tolerated.[2]
-
Choice of Acid: A common reagent for Cbz cleavage is 33% hydrogen bromide in acetic acid (HBr/AcOH). Trifluoroacetic acid (TFA) can also be used, but it is important to be aware of potential side reactions.
-
Side Reactions: A known side reaction with N-terminal hydroxyamino acids upon treatment with TFA is N-alpha-trifluoroacetylation.[4] This occurs through the formation of a trifluoroacetyl ester intermediate followed by an O-to-N acyl shift. Careful monitoring of the reaction is crucial to minimize this byproduct.
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes common conditions for Cbz deprotection. While specific data for N-Cbz-alpha-hydroxyglycine is limited, the provided data for other amino acids can serve as a starting point for optimization.
| Deprotection Method | Reagents/Catalyst | Solvent | Temperature | Typical Yield (%) | References |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature | >95 (for Cbz-Gly, Cbz-Ala) | [2] |
| Transfer Hydrogenolysis | Ammonium Formate, 10% Pd/C | Methanol (MeOH) | Reflux | >90 (for Cbz-Leucine) | [2] |
| Transfer Hydrogenolysis | Sodium Borohydride (NaBH₄), 10% Pd/C | Methanol (MeOH) | Room Temperature | 93-98 (for various Cbz-amines) | |
| Acidolysis | 33% HBr in Acetic Acid | Acetic Acid (AcOH) | Room Temperature | ~90 (for Cbz-Phenylalanine) | [2] |
| Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Variable, potential for side reactions | [4] |
Experimental Protocols
Protocol 1: Cbz Deprotection by Catalytic Hydrogenation
This protocol describes a standard procedure for the deprotection of a Cbz-protected peptide containing N-Cbz-alpha-hydroxyglycine using palladium on carbon and hydrogen gas.
Materials:
-
Cbz-protected peptide (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol% Pd)
-
Methanol (MeOH), ACS grade
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite® or other filtration aid
-
Round-bottom flask
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide in methanol (10-20 mL per mmol of substrate) in a round-bottom flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus or place it under a hydrogen balloon. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
-
Purification (if necessary): Purify the crude product by an appropriate method, such as recrystallization or chromatography.
Protocol 2: Cbz Deprotection by Transfer Hydrogenolysis with Ammonium Formate
This protocol offers a convenient alternative to using flammable hydrogen gas.
Materials:
-
Cbz-protected peptide (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (10-20 mol% Pd)
-
Ammonium formate (HCOONH₄) (4-5 equiv)
-
Methanol (MeOH), ACS grade
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
-
Celite®
-
Filtration apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve the Cbz-protected peptide in methanol.
-
Reagent Addition: Add ammonium formate to the solution, followed by the careful addition of 10% Pd/C.
-
Reaction: Heat the reaction mixture to reflux and stir. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude deprotected peptide.
-
Purification: Purify the product as necessary.
Protocol 3: Cbz Deprotection by Acidolysis with HBr in Acetic Acid
This protocol is suitable for peptides that are sensitive to hydrogenation.
Materials:
-
Cbz-protected peptide (1.0 equiv)
-
33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether (Et₂O), cold
-
Round-bottom flask
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected peptide in 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature in a round-bottom flask.
-
Reaction: Stir the solution at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Precipitation: Upon completion, add the reaction mixture dropwise to a stirred, large volume of cold diethyl ether to precipitate the hydrobromide salt of the peptide.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum to yield the deprotected peptide as its hydrobromide salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the hydrobromide salt in water and neutralize with a suitable base (e.g., a mild ion-exchange resin or sodium bicarbonate), followed by lyophilization or extraction.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical stability and plasma-catalyzed dealkylation of peptidyl-alpha-hydroxyglycine derivatives--intermediates in peptide alpha-amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of temperature on the acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides as related to the nature of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-Cbz-alpha-hydroxyglycine in Unnatural Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug discovery. These modifications can enhance proteolytic stability, modulate conformation, and introduce novel functionalities, leading to peptides with improved therapeutic properties. N-Cbz-alpha-hydroxyglycine, a non-proteinogenic amino acid derivative, offers a unique building block for the synthesis of depsipeptides. Depsipeptides are a class of peptides where one or more amide bonds are replaced by ester linkages. This substitution can significantly alter the molecule's polarity, hydrogen bonding capacity, and conformational flexibility, making them attractive for developing novel therapeutics, including antibiotics, antivirals, and anticancer agents.[1]
This document provides detailed application notes and protocols for the incorporation of N-Cbz-alpha-hydroxyglycine into peptide sequences using solid-phase peptide synthesis (SPPS).
Core Principles
The synthesis of peptides containing N-Cbz-alpha-hydroxyglycine involves the formation of an ester bond between the carboxyl group of the N-Cbz-alpha-hydroxyglycine and the N-terminal amine of the growing peptide chain on the solid support. This process requires careful consideration of protecting group strategy, coupling conditions, and cleavage from the resin to ensure the integrity of the ester linkage.
A critical aspect of this synthesis is the protection of the alpha-hydroxyl group of N-Cbz-alpha-hydroxyglycine. In standard peptide synthesis, hydroxyl groups on amino acid side chains (e.g., Serine, Threonine) are typically protected to prevent unwanted side reactions, such as O-acylation, during the coupling steps.[2][3] The same principle applies here to ensure selective and efficient peptide bond formation.
Data Presentation
Due to the limited availability of specific quantitative data for the coupling of N-Cbz-alpha-hydroxyglycine in the literature, the following tables provide a summary of relevant reagents and conditions for depsipeptide synthesis, which can be adapted for the specific use of N-Cbz-alpha-hydroxyglycine.
Table 1: Common Coupling Reagents for Peptide and Depsipeptide Synthesis
| Coupling Reagent | Full Name | Activator Type | Common Applications & Notes |
| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Frequently used for ester bond formation in depsipeptide synthesis, often in the presence of a catalyst like DMAP.[4] |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Similar to DIC, but the urea byproduct is less soluble. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt | Highly efficient for amide bond formation, especially for sterically hindered amino acids.[5] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt | A widely used, efficient coupling reagent for standard SPPS. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Effective for difficult couplings and cyclization reactions. |
Table 2: Protecting Groups for Hydroxyl Functionalities in SPPS
| Protecting Group | Abbreviation | Cleavage Conditions | Compatibility Notes |
| tert-Butyl | tBu | Strong acid (e.g., TFA) | Compatible with Fmoc-based SPPS.[6] |
| Benzyl | Bzl | Hydrogenolysis (H₂/Pd) or strong acid (HF) | Often used in Boc-based SPPS.[6] |
| Trityl | Trt | Mild acid | Acid-labile, suitable for Fmoc-SPPS where mild cleavage is desired.[6] |
| Tetrahydropyranyl | THP | Mild acid | Can be used for hydroxyl protection and is removed under mild acidic conditions.[3] |
Table 3: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition | Primary Use |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | General purpose, good for Trt-based protecting groups.[4] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing sensitive residues like Cys, Met, Trp, and Tyr. |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I | Specifically designed to prevent methionine oxidation.[7] |
| Dilute TFA | e.g., 1% TFA in DCM | For cleavage from highly acid-labile resins (e.g., 2-chlorotrityl) while keeping side-chain protecting groups intact.[4] |
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis and have been adapted for the incorporation of N-Cbz-alpha-hydroxyglycine.
1. Protection of N-Cbz-alpha-hydroxyglycine
To prevent side reactions, the hydroxyl group of N-Cbz-alpha-hydroxyglycine should be protected prior to its use in SPPS. A benzyl (Bzl) ether is a suitable protecting group, as it is stable to the basic conditions of Fmoc deprotection and can be removed during the final acidolytic cleavage.
-
Materials: N-Cbz-alpha-hydroxyglycine, Benzyl bromide, Silver(I) oxide, Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Cbz-alpha-hydroxyglycine (1 eq.) in DCM.
-
Add Silver(I) oxide (1.5 eq.) and Benzyl bromide (1.2 eq.).
-
Stir the reaction mixture at room temperature in the dark for 24-48 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove silver salts.
-
Wash the filtrate with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-Cbz-O-benzyl-alpha-hydroxyglycine by column chromatography.
-
2. Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporation
This protocol assumes the use of a standard Fmoc/tBu strategy on a Rink Amide or Wang resin.
-
Resin Preparation:
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour.
-
Perform Fmoc deprotection of the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
-
Coupling of N-Cbz-O-benzyl-alpha-hydroxyglycine:
-
In a separate vessel, pre-activate N-Cbz-O-benzyl-alpha-hydroxyglycine (3 eq.) with DIC (3 eq.) and a catalytic amount of DMAP (0.1 eq.) in DCM.
-
Add the activated N-Cbz-O-benzyl-alpha-hydroxyglycine solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. The use of DCM as a solvent for this step has been reported to be beneficial for the introduction of alpha-hydroxy acids.[8]
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
Wash the resin thoroughly with DCM and then DMF.
-
-
Chain Elongation:
-
The N-terminal Cbz group of the newly incorporated residue is stable to the conditions of Fmoc deprotection. Continue the synthesis by coupling the next Fmoc-protected amino acid using standard coupling reagents like HATU or HBTU.
-
Repeat the cycle of Fmoc deprotection and coupling for each subsequent amino acid in the sequence.
-
3. Cleavage and Deprotection
The final step is to cleave the peptide from the resin and remove all protecting groups. The choice of cleavage cocktail is crucial to ensure the stability of the ester bond.
-
Materials: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). TIS is a scavenger to prevent side reactions with cationic species generated during cleavage.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Caption: A generalized workflow for the solid-phase synthesis of a depsipeptide.
Caption: Logical relationships of key factors for successful synthesis.
Conclusion
The incorporation of N-Cbz-alpha-hydroxyglycine into peptides provides a valuable tool for the creation of novel depsipeptides with potential therapeutic applications. While specific quantitative data for this building block is not extensively reported, the principles of depsipeptide synthesis are well-established. Success hinges on a robust hydroxyl protecting group strategy, optimized conditions for ester bond formation on the solid support, and careful selection of a cleavage cocktail to preserve the ester linkage. The protocols and considerations outlined in this document provide a solid foundation for researchers to explore the synthesis and application of these unique unnatural peptides.
References
- 1. scispace.com [scispace.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Tetrahydropyranyl: A Non‐aromatic, Mild‐Acid‐Labile Group for Hydroxyl Protection in Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis - Semaglutide360 [semaglutide360.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Solution-Phase Peptide Synthesis using 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a powerful and scalable methodology for the production of peptides, particularly for large-scale synthesis and for peptides that are challenging to assemble on a solid support. The use of N-terminal protecting groups is fundamental to this process, preventing unwanted side reactions and ensuring the correct peptide sequence. The benzyloxycarbonyl (Cbz or Z) group is a classic and widely used protecting group for the α-amino function of amino acids.[1] It is stable under a variety of reaction conditions and can be readily removed by catalytic hydrogenation.
This document provides detailed application notes and protocols for the use of 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetic acid (also known as N-Cbz-α-hydroxyglycine) in solution-phase peptide synthesis. This building block is of interest for the incorporation of a unique α-hydroxyglycine moiety into peptide chains. Due to the limited availability of specific quantitative data for this particular derivative, the data presented is illustrative and based on standard yields for similar Cbz-protected amino acids in well-established coupling reactions.
Data Presentation
The following table summarizes typical quantitative data expected during the solution-phase synthesis of a model dipeptide, Z-α-hydroxyglycyl-Xaa-OR (where Xaa is any amino acid and R is a carboxyl-protecting group such as methyl or benzyl). These values are based on established protocols for similar Cbz-protected amino acids and may vary depending on the specific amino acid being coupled and the reaction conditions employed.
| Parameter | Coupling Method | Typical Yield (%) | Typical Purity (%) (after purification) | Reference |
| Dipeptide Formation | DCC/HOBt | 80 - 95 | >95 | Adapted from[2] |
| Dipeptide Formation | EDC/Oxyma | 85 - 98 | >97 | Adapted from[3] |
| Dipeptide Formation | T3P® | 90 - 99 | >98 | Adapted from[4] |
| N-terminal Cbz Deprotection | Catalytic Hydrogenation (H₂/Pd-C) | 90 - 99 | >98 | General Knowledge |
Experimental Protocols
The following protocols are generalized for the coupling of this compound to an amino acid ester in solution. Optimization for specific substrates and scales is recommended.
Protocol 1: Peptide Coupling using Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
This method is a classic and cost-effective approach for peptide bond formation. HOBt is included to suppress racemization and improve coupling efficiency.
Materials:
-
This compound (Z-α-OH-Gly-OH)
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Neutralization of Amino Acid Ester:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.0 equivalent) dropwise while stirring. Stir for an additional 15 minutes at 0 °C.
-
-
Activation of Z-α-OH-Gly-OH:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
-
Coupling Reaction:
-
To the solution from step 2, add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the activation mixture for 20 minutes at 0 °C.
-
Add the neutralized amino acid ester solution from step 1 to the activation mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings. Wash the organic solution sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography.
-
Protocol 2: N-Terminal Cbz Group Deprotection by Catalytic Hydrogenation
This protocol describes the removal of the benzyloxycarbonyl (Cbz) protecting group to yield the free amine of the newly formed dipeptide.
Materials:
-
Cbz-protected peptide
-
Palladium on charcoal (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-protected peptide in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10% by weight of the peptide).
-
Caution: Pd/C is flammable; handle with care and do not add to a solvent in the presence of air without an inert atmosphere.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry completely in the air. Quench with water.
-
Wash the filter pad with methanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the deprotected peptide.
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the described peptide synthesis process.
Caption: Workflow for solution-phase dipeptide synthesis.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Protocol for the Esterification of N-Cbz-α-hydroxyglycine to Hydroxymethyl Resins for Solid-Phase Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and the synthesis of peptide analogs or depsipeptides.
Introduction: N-Cbz-α-hydroxyglycine is a valuable building block for the incorporation of α-hydroxy acid moieties into peptide chains, leading to the formation of depsipeptides. The successful incorporation of this residue onto a solid support is a critical first step in the synthesis. This document provides a detailed protocol for the coupling of N-Cbz-α-hydroxyglycine to hydroxymethyl-functionalized resins, such as Wang resin. The protocol addresses the key challenge of the reactive α-hydroxyl group, which necessitates protection prior to coupling to prevent unwanted side reactions. A subsequent deprotection step to liberate the hydroxyl group for further synthetic modifications is also described.
Key Experimental Considerations:
The primary challenge in coupling N-Cbz-α-hydroxyglycine to a resin is the presence of the nucleophilic α-hydroxyl group. This group can compete with the carboxyl group during activation and can also react with the activated carboxyl group, leading to side products. Therefore, a protection strategy for the hydroxyl group is essential. A suitable protecting group must be stable to the coupling conditions and selectively removable without cleaving the N-terminal Cbz group or the ester linkage to the resin. For this protocol, the tert-butyldimethylsilyl (TBDMS) group is proposed as a suitable protecting group for the α-hydroxyl function due to its ease of introduction, stability under coupling conditions, and facile removal with fluoride reagents.
Experimental Protocols:
Part 1: Protection of the α-hydroxyl group of N-Cbz-α-hydroxyglycine
This step is crucial to prevent side reactions during the subsequent esterification to the resin.
Materials:
-
N-Cbz-α-hydroxyglycine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve N-Cbz-α-hydroxyglycine (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add anhydrous DCM to the solution.
-
Add imidazole (2.5 equivalents) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Cbz-O-TBDMS-α-hydroxyglycine.
Part 2: Coupling of N-Cbz-O-TBDMS-α-hydroxyglycine to Wang Resin
This protocol utilizes a standard esterification method for attaching the protected amino acid to a hydroxymethyl-functionalized resin.
Materials:
-
Wang resin
-
N-Cbz-O-TBDMS-α-hydroxyglycine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF) for optional Fmoc determination of loading
-
Acetic anhydride and pyridine in DMF for capping (optional)
Procedure:
-
Swell the Wang resin (1 equivalent, based on substitution level) in anhydrous DCM in a reaction vessel for 1 hour.
-
Drain the DCM.
-
In a separate flask, dissolve N-Cbz-O-TBDMS-α-hydroxyglycine (3 equivalents) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the amino acid solution.
-
Add the amino acid/DMAP solution to the swollen resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress using a qualitative test such as the bromophenol blue test on a small sample of resin to check for the disappearance of free hydroxyl groups.
-
Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
-
(Optional) To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (e.g., 10% acetic anhydride, 10% pyridine in DMF) for 1 hour. Then wash the resin as in step 9.
-
Determine the loading of the amino acid on the resin. If an Fmoc-compatible workflow is planned for subsequent steps, a small amount of resin can be treated with 20% piperidine in DMF, and the absorbance of the liberated dibenzofulvene-piperidine adduct can be measured spectrophotometrically to quantify the loading. However, since a Cbz protecting group is used here, gravimetric analysis (weighing the resin before and after coupling) can provide an estimate of the loading.
Part 3: Deprotection of the O-TBDMS group
This step is performed to expose the α-hydroxyl group for subsequent reactions if required.
Materials:
-
N-Cbz-O-TBDMS-α-hydroxyglycine-loaded resin
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
DCM
-
DMF
Procedure:
-
Swell the N-Cbz-O-TBDMS-α-hydroxyglycine-loaded resin in anhydrous THF.
-
Drain the THF.
-
Add a solution of TBAF (1M in THF, 3-5 equivalents) to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by taking a small sample of resin, cleaving the molecule, and analyzing by LC-MS.
-
Once the deprotection is complete, drain the TBAF solution and wash the resin thoroughly with THF (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum. The resin now bears N-Cbz-α-hydroxyglycine with a free α-hydroxyl group, ready for the next synthetic step.
Data Presentation
| Parameter | Method | Reagents | Time (h) | Loading Efficiency |
| Hydroxyl Protection | Silylation | TBDMS-Cl, Imidazole | 12-16 | >90% (typical) |
| Resin Coupling | DIC/DMAP Esterification | N-Cbz-O-TBDMS-α-hydroxyglycine, DIC, DMAP | 4-6 | 70-85% (estimated) |
| Hydroxyl Deprotection | Fluoride treatment | TBAF | 2-4 | >95% (typical) |
| Note: Loading efficiency is an estimate and should be determined experimentally for each batch of resin. |
Mandatory Visualization
Caption: Workflow for the protection and coupling of N-Cbz-α-hydroxyglycine to a resin.
Application Notes and Protocols for Enzymatic Cleavage of the N-benzyloxycarbonyl (Cbz) Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in peptide synthesis and medicinal chemistry due to its stability under various reaction conditions. While traditional deprotection methods, such as catalytic hydrogenolysis, are effective, they often employ harsh conditions or reagents that can be incompatible with sensitive functional groups within complex molecules. Enzymatic cleavage of the Cbz group presents a mild, selective, and environmentally friendly alternative, operating under near-neutral pH and ambient temperatures, thus preserving the integrity of delicate molecular architectures.[1]
This document provides detailed application notes and experimental protocols for the enzymatic removal of the Cbz group, focusing on two key enzymes: Penicillin G Acylase (PGA) and Cbz-deprotecting Enzyme (Cbz-ase).
Advantages of Enzymatic Cbz Deprotection
-
High Selectivity: Enzymes can specifically target the Cbz group, leaving other protecting groups and sensitive functionalities intact.[1]
-
Mild Reaction Conditions: Reactions are typically performed in aqueous buffers at or near neutral pH and room temperature, preventing the degradation of sensitive substrates.[1]
-
Stereospecificity: Certain enzymes exhibit enantioselectivity, which is crucial when working with chiral compounds, allowing for the selective deprotection of one enantiomer.[2]
-
Environmentally Friendly: As biocatalysts, enzymes eliminate the need for heavy metal catalysts and harsh organic solvents, contributing to greener chemical processes.[1]
Featured Enzymes for Cbz Cleavage
Two primary enzymes have demonstrated significant efficacy in the removal of the Cbz group:
-
Penicillin G Acylase (PGA): This enzyme, particularly from Escherichia coli, is well-known for its role in the production of semi-synthetic penicillins. It has also been shown to effectively cleave the Cbz group from N-protected amino acids and peptides.[1][3] Immobilized PGA offers the additional benefit of easy separation and reusability.[3]
-
Cbz-deprotecting Enzyme (Cbz-ase): A notable Cbz-ase isolated from Sphingomonas paucimobilis exhibits high specificity for the Cbz group, particularly on L-amino acids.[1][2][4]
Data Presentation: Enzyme Specificity
The following table summarizes the conversion efficiencies of Cbz-ase from Sphingomonas paucimobilis for various Cbz-protected amino acids, providing a baseline for expected reactivity and substrate scope.
| Substrate (Cbz-L-amino acid) | Conversion (%) |
| Z-L-Phe | 100 |
| Z-L-Tyr | 100 |
| Z-L-Ala | 99 |
| Z-L-Lys | 83 |
| Z-L-Gly-Phe | 65 |
| Z-L-Trp | 7 |
| Boc-L-Lys(Z)-OH | 3 |
| Z-L-Glu(OtBu)-OH | 1 |
| Z-L-Pro | 0 |
Data adapted from a study on Cbz-ase from Sphingomonas paucimobilis. Reaction conditions: 5 mM substrate, 0.5 mg/mL purified Cbz-ase, 37°C, 250 rpm for 24 hours. Conversion was determined by HPLC analysis of benzyl alcohol.
Experimental Protocols
Protocol 1: Cbz Deprotection using Penicillin G Acylase (PGA)
This protocol provides a general procedure for the deprotection of a Cbz-protected peptide using either soluble or immobilized PGA.
Materials:
-
Cbz-protected peptide
-
Immobilized or soluble Penicillin G Acylase (from E. coli)
-
Phosphate buffer (e.g., 50 mM, pH 7.0-8.0)
-
Water-miscible organic co-solvent (e.g., DMSO, acetonitrile), if required for substrate solubility
-
Reaction vessel (e.g., glass vial with magnetic stirrer)
-
Incubator/shaker
-
HPLC system for reaction monitoring
Procedure:
-
Substrate Preparation:
-
Dissolve the Cbz-protected peptide in the phosphate buffer to the desired final concentration (e.g., 5-10 mM).
-
If solubility is limited, dissolve the peptide in a minimal amount of a water-miscible organic solvent before adding the phosphate buffer.
-
-
Reaction Setup:
-
Add Penicillin G Acylase to the substrate solution. The optimal enzyme concentration should be determined empirically but a starting point of 1-10% (w/w) of the substrate is recommended.[1]
-
For immobilized PGA, add the solid support to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) with gentle agitation.[1]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by RP-HPLC.[1]
-
The disappearance of the Cbz-protected peptide peak and the appearance of the deprotected peptide peak, along with the formation of benzyl alcohol, will indicate reaction progression.[1]
-
-
Work-up:
-
Soluble Enzyme: Once the reaction is complete, denature the enzyme by adding a water-miscible organic solvent (e.g., acetonitrile) or by heat treatment, followed by centrifugation to precipitate and remove the enzyme.[1]
-
Immobilized Enzyme: Remove the immobilized enzyme by simple filtration or centrifugation. The enzyme can be washed and potentially reused.[1]
-
The resulting solution containing the deprotected peptide can be purified by standard chromatographic techniques such as preparative HPLC.
-
Protocol 2: Cbz Deprotection using Cbz-ase from Sphingomonas paucimobilis
This protocol outlines the procedure for Cbz deprotection using purified Cbz-ase.
Materials:
-
Cbz-protected amino acid or peptide
-
Purified Cbz-ase from Sphingomonas paucimobilis (or a whole-cell lysate containing the overexpressed enzyme)
-
Phosphate buffer (e.g., 50 mM, pH 7.0-8.0)
-
Reaction vessel
-
Incubator/shaker (e.g., 250 rpm)[1]
-
HPLC system for reaction monitoring
Procedure:
-
Substrate Preparation:
-
Prepare a solution of the Cbz-protected substrate in the appropriate phosphate buffer to a final concentration of approximately 5 mM.[1]
-
-
Reaction Setup:
-
Add the purified Cbz-ase enzyme or cell lysate to the substrate solution. A starting concentration for the purified enzyme can be around 0.5 mg/mL.[1]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with shaking (e.g., 250 rpm).[1]
-
-
Reaction Monitoring:
-
Monitor the reaction progress via RP-HPLC as described in Protocol 1.
-
-
Work-up:
-
Follow the same procedure as in Protocol 1 for quenching the reaction and purifying the final product.
-
Mandatory Visualizations
Caption: General workflow for enzymatic Cbz deprotection.
Caption: Enzymatic cleavage of the Cbz group from a peptide.
References
Application Notes and Protocols: Incorporation of N-Cbz-alpha-hydroxyglycine into Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide libraries is a powerful strategy for the development of novel therapeutic agents and research tools. These modifications can enhance peptide stability, modulate biological activity, and provide unique structural constraints. N-Cbz-alpha-hydroxyglycine is a particularly interesting building block as it serves as a stable mimetic of the transient intermediate in the enzymatic amidation of peptides, a crucial post-translational modification for the bioactivity of many peptide hormones and neurotransmitters. This document provides detailed protocols and application notes for the successful incorporation of N-Cbz-alpha-hydroxyglycine into peptide libraries using solid-phase peptide synthesis (SPPS).
Key Applications and Advantages
The inclusion of an alpha-hydroxyglycine residue in a peptide sequence offers several distinct advantages:
-
Enhanced Proteolytic Stability: Peptides containing an alpha-hydroxyglycine moiety are more resistant to degradation by proteases. Studies on beta-peptides with alpha-hydroxy-beta-amino acids have demonstrated their resilience to proteolysis, suggesting that the alpha-hydroxy group can sterically hinder or electronically disfavor enzymatic cleavage[1][2]. This increased stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.
-
Mimic of the Peptide Amidation Intermediate: Peptidyl-alpha-hydroxyglycine is the intermediate in the two-step enzymatic process of C-terminal peptide amidation catalyzed by Peptidylglycine alpha-amidating monooxygenase (PAM)[3]. Incorporating a stable analogue of this intermediate can be a strategy for designing inhibitors or probes for this important enzyme.
-
Introduction of Structural Diversity: The hydroxyl group provides a potential site for further chemical modification, and its presence can influence the local conformation of the peptide backbone, leading to novel receptor interactions.
Data Presentation
Table 1: Chemical Stability of Peptidyl-alpha-hydroxyglycine Derivatives
| Derivative | pH Range | Half-life (t½) at 37°C | Conditions | Reference |
| N-Benzyloxycarbonyl-L-alanyl-alpha-hydroxyglycine | 1-5 | 5.8 - 13.3 hours | Aqueous Buffer | [4] |
| Various peptidyl-alpha-hydroxyglycine derivatives | 7.4 | 1.3 - 3.9 hours | 80% Human Plasma | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-alpha-hydroxyglycine
This protocol is adapted from established methods for the N-protection of amino acids.
Materials:
-
alpha-Hydroxyglycine
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve alpha-hydroxyglycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C[5].
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl[5].
-
Extraction: Extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-alpha-hydroxyglycine as a solid.
Protocol 2: Incorporation of N-Cbz-alpha-hydroxyglycine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on a standard Fmoc/tBu SPPS strategy and is optimized for the coupling of a sterically hindered amino acid.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
N-Cbz-alpha-hydroxyglycine
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Solid-phase peptide synthesis vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve N-Cbz-alpha-hydroxyglycine (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF[4].
-
Add DIPEA or NMM (6-10 equivalents) to the activation mixture[4].
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended, or a double coupling can be performed[4].
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test or other ninhydrin-based test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling.
-
-
Capping (Optional): If the coupling is incomplete, cap any unreacted N-terminal amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.
-
Continuation of Synthesis: Proceed with the standard SPPS cycles of deprotection and coupling for the subsequent amino acids in the peptide sequence.
Troubleshooting Low Coupling Efficiency:
-
Steric Hindrance: N-Cbz-alpha-hydroxyglycine is a sterically hindered amino acid.
-
Solution: Use a more powerful coupling reagent like HATU, HCTU, or PyAOP. Increase the excess of the amino acid and coupling reagent (up to 5 equivalents). Extend the coupling time (e.g., 4 hours or overnight). Perform a double coupling[4].
-
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, hindering the coupling reaction.
-
Solution: Use a solvent mixture that disrupts secondary structures, such as DMF with a small percentage of DCM or NMP. Consider gentle heating if your synthesizer allows.
-
Visualizations
Experimental Workflow for SPPS Incorporation
Caption: Workflow for a single coupling cycle of N-Cbz-alpha-hydroxyglycine in SPPS.
Peptide Amidation Signaling Pathway
References
- 1. Peptidylglycine alpha-amidating monooxygenase is important in mice for beta-cell cilia formation and insulin secretion but promotes diabetes risk through beta-cell independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
N-Cbz-alpha-hydroxyglycine: A Versatile Building Block for Advanced Peptidomimetics
Application Note
N-Carbobenzyloxy-alpha-hydroxyglycine (N-Cbz-α-hydroxyglycine) is a specialized amino acid derivative that serves as a valuable building block in the synthesis of peptidomimetics. Its unique structure, featuring a hydroxyl group on the alpha-carbon, offers medicinal chemists a strategic tool to introduce conformational constraints, enhance proteolytic stability, and modulate the biological activity of peptide-based drug candidates. The incorporation of this non-natural amino acid can lead to the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low oral bioavailability. The alpha-hydroxyglycine moiety can influence the backbone conformation of a peptide chain, potentially inducing specific secondary structures like turns or helices, which can be crucial for receptor binding. Furthermore, the hydroxyl group can serve as a handle for further chemical modifications, allowing for the creation of diverse compound libraries for drug discovery.
This document provides detailed protocols for the incorporation of N-Cbz-α-hydroxyglycine into peptide sequences using solid-phase peptide synthesis (SPPS) and an overview of its potential applications in drug development.
Data Presentation
While specific quantitative data for the coupling of N-Cbz-α-hydroxyglycine is not extensively available in public literature, the following table outlines typical parameters for solid-phase peptide synthesis of standard and sterically hindered amino acids, which can be used as a starting point for optimization.
| Parameter | Standard Amino Acid Coupling | Potentially Required for N-Cbz-α-hydroxyglycine |
| Resin | Rink Amide, Wang Resin | Rink Amide, Wang Resin |
| Protecting Group | Fmoc | Fmoc (for subsequent residues) |
| Activation | HBTU/HOBt, HATU | HATU, HCTU, PyBOP |
| Base | DIPEA, NMM | DIPEA, NMM |
| Solvent | DMF, NMP | DMF, NMP |
| Coupling Time | 1-2 hours | 2-4 hours (or double coupling) |
| Temperature | Room Temperature | Room Temperature to 40°C |
| Deprotection | 20% Piperidine in DMF | 20% Piperidine in DMF |
Experimental Protocols
The following protocols provide a general guideline for the incorporation of N-Cbz-α-hydroxyglycine into a peptide sequence using manual or automated solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and the nature of the adjacent amino acids.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol describes a single coupling cycle for incorporating N-Cbz-α-hydroxyglycine onto a growing peptide chain on a solid support.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
N-Cbz-α-hydroxyglycine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of N-Cbz-α-hydroxyglycine:
-
In a separate vial, dissolve N-Cbz-α-hydroxyglycine (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. A longer coupling time or a second coupling may be necessary due to potential steric hindrance.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent Fmoc-protected amino acids in the sequence.
-
Cleavage and Deprotection:
-
After synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Cbz Group Deprotection (if required)
If the N-terminal Cbz group needs to be removed for further modification or for the final peptide, the following protocol can be used.
Materials:
-
Cbz-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)
Procedure:
-
Dissolve the Cbz-protected peptide in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Evacuate the reaction flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizations
Experimental Workflows
Caption: General workflow for SPPS incorporating N-Cbz-alpha-hydroxyglycine.
Logical Relationships in Peptidomimetic Design
Caption: Design logic for using N-Cbz-alpha-hydroxyglycine in peptidomimetics.
Potential Applications and Future Directions
The incorporation of N-Cbz-α-hydroxyglycine into peptides can be a key strategy in the development of enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. The altered backbone stereochemistry and hydrogen bonding capabilities can lead to peptidomimetics with high affinity and selectivity for their biological targets.
For researchers and drug development professionals, N-Cbz-α-hydroxyglycine represents a sophisticated building block for fine-tuning the properties of peptide leads. Future research will likely focus on exploring the full conformational landscape of α-hydroxyglycine-containing peptides and correlating these structural features with biological activity. The development of more efficient coupling strategies for this and other sterically hindered amino acids will further expand the toolbox for creating next-generation peptidomimetic drugs.
Application Notes and Protocols for Large-Scale Peptide Synthesis Using N-Cbz-α-Hydroxyglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of peptides incorporating N-Cbz-α-hydroxyglycine. This unique amino acid derivative offers potential advantages in the synthesis of peptidomimetics and other modified peptides due to its α-hydroxy functionality. The following sections detail the chemical principles, experimental procedures, and expected outcomes for solution-phase synthesis, which is often preferred for large-scale production of shorter peptides.[1][2]
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for the α-amino group in peptide synthesis.[3] Its removal via catalytic hydrogenation provides mild deprotection conditions, which is advantageous for sensitive peptide sequences. N-Cbz-α-hydroxyglycine is a valuable building block for introducing a hydroxyl group at the α-carbon of a glycine residue, enabling further modifications or influencing the peptide's conformational properties.
Large-scale peptide synthesis presents challenges distinct from small-scale laboratory work, including the need for cost-effective reagents, high yields, and straightforward purification of intermediates and the final product.[4] Solution-phase synthesis is often more amenable to scale-up for shorter peptides compared to solid-phase peptide synthesis (SPPS), as it avoids the use of expensive resins and allows for the purification of intermediates at each step.[1][2]
Chemical Principles
The synthesis of a dipeptide using N-Cbz-α-hydroxyglycine involves three main steps:
-
Protection: The amino group of the incoming amino acid and the carboxyl group of the C-terminal amino acid are protected to prevent unwanted side reactions. For the N-terminal amino acid, N-Cbz-α-hydroxyglycine, the amino group is already protected. The C-terminal amino acid will have its carboxyl group protected, typically as a methyl or ethyl ester.
-
Coupling: The N-Cbz-α-hydroxyglycine is activated at its carboxyl group and then reacted with the deprotected amino group of the C-terminal amino acid ester to form the peptide bond.
-
Deprotection: The protecting groups are removed to yield the final dipeptide. The Cbz group is typically removed by catalytic hydrogenation.
Experimental Protocols
Protocol 1: Synthesis of a Dipeptide (e.g., Cbz-α-OH-Gly-Ala-OMe)
This protocol describes the synthesis of a model dipeptide to illustrate the general procedure.
Materials:
-
N-Cbz-α-hydroxyglycine
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
5% Sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
Procedure:
Step 1: Coupling Reaction
-
In a round-bottom flask, dissolve N-Cbz-α-hydroxyglycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
In a separate flask, suspend L-Alanine methyl ester hydrochloride (1.1 eq) in anhydrous DCM and add TEA (1.1 eq) dropwise while stirring at 0 °C. Stir for 20 minutes.
-
Add the solution of H-Ala-OMe to the N-Cbz-α-hydroxyglycine solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Work-up and Purification of the Protected Dipeptide
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 5% sodium bicarbonate solution, 1M hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 3: Deprotection of the Cbz Group
-
Dissolve the purified protected dipeptide in methanol.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final dipeptide.
Data Presentation
The following table summarizes representative yields for the synthesis of dipeptides using N-Cbz protected amino acids in solution-phase synthesis. Note that specific yields for N-Cbz-α-hydroxyglycine on a large scale are not widely reported in the literature; these values are based on typical outcomes for similar coupling reactions.[5]
Table 1: Representative Yields for Dipeptide Synthesis Steps
| Step | Product | Typical Yield Range (%) | Purity (after purification) |
| Coupling & Purification | Cbz-α-OH-Gly-Ala-OMe | 75 - 90% | >95% |
| Cbz Deprotection | H-α-OH-Gly-Ala-OMe | 85 - 98% | >98% |
Visualizations
The following diagrams illustrate the key chemical pathway and the general experimental workflow for the large-scale synthesis of a dipeptide using N-Cbz-α-hydroxyglycine.
Caption: Chemical pathway for dipeptide synthesis.
Caption: Experimental workflow for synthesis and purification.
Characterization of the Final Peptide
The identity and purity of the synthesized peptide should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the peptide.
Conclusion
The use of N-Cbz-α-hydroxyglycine in large-scale peptide synthesis is a viable approach for producing peptides with unique structural features. The protocols outlined above provide a general framework for the synthesis and purification of such peptides in solution. Careful optimization of coupling conditions and purification methods will be crucial for achieving high yields and purity on a large scale. The provided representative data and workflows serve as a guide for researchers and professionals in the field of drug development and peptide chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in N-Cbz-α-hydroxyglycine Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the peptide coupling of N-Cbz-α-hydroxyglycine. Due to the steric bulk of the N-Cbz protecting group and the presence of the α-hydroxy functionality, this coupling reaction can be challenging, often resulting in low yields and incomplete reactions. This guide offers practical solutions and detailed protocols to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of N-Cbz-α-hydroxyglycine often inefficient?
A1: The primary challenge in coupling N-Cbz-α-hydroxyglycine lies in the significant steric hindrance presented by the bulky benzyloxycarbonyl (Cbz) group attached to the nitrogen atom. This steric bulk can physically obstruct the approach of the activated carboxyl group to the amine of the coupling partner, thereby slowing down the reaction rate and leading to incomplete coupling.
Q2: What are the most common problems encountered during the coupling of N-Cbz-α-hydroxyglycine?
A2: Researchers typically face the following issues:
-
Low Coupling Yields: Incomplete reactions result in a low yield of the desired peptide.
-
Slow Reaction Kinetics: The coupling reaction may proceed very slowly, requiring extended reaction times.
-
Side Reactions: The presence of the α-hydroxy group can lead to undesired side reactions, such as O-acylation, if not properly managed.
Q3: Which coupling reagents are most effective for N-Cbz-α-hydroxyglycine?
A3: For sterically hindered amino acids like N-Cbz-α-hydroxyglycine, the use of potent coupling reagents is highly recommended. Onium salt-based reagents are generally the most effective. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for difficult couplings due to its high reactivity and ability to suppress racemization.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective for hindered couplings.
Q4: How can I prevent the side reaction of O-acylation on the α-hydroxy group?
A4: O-acylation of the α-hydroxy group is a potential side reaction where the activated N-Cbz-α-hydroxyglycine reacts with the hydroxyl group of another N-Cbz-α-hydroxyglycine molecule or the hydroxyl group of the target peptide. To minimize this, consider the following:
-
Use of Additives: Additives such as 2,4-dinitrophenol or pentachlorophenol can help suppress O-acylation when using active ester coupling methods.[1]
-
Controlled Stoichiometry: Careful control of the amount of activating agent can reduce the concentration of the highly reactive intermediate, thus minimizing side reactions.
-
Choice of Coupling Reagent: Some coupling reagents may be less prone to promoting O-acylation. It is advisable to screen different reagents to find the optimal one for your specific substrate.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the coupling of N-Cbz-α-hydroxyglycine.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Steric Hindrance: The bulky Cbz group is preventing the coupling reaction. 2. Insufficient Activation: The coupling reagent is not potent enough to activate the carboxylic acid. 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time. | 1. Switch to a more potent coupling reagent: Use HATU, HBTU, or PyBOP. 2. Increase the excess of reagents: Use a 1.5 to 2-fold excess of N-Cbz-α-hydroxyglycine and the coupling reagent. 3. Increase the reaction temperature: Gentle heating (e.g., 40-50 °C) can help overcome the activation energy barrier. 4. Extend the reaction time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 12-24 hours). 5. Consider microwave-assisted synthesis: Microwave irradiation can significantly accelerate the reaction. |
| Presence of Unreacted Starting Material | 1. Incomplete Reaction: Due to steric hindrance or suboptimal conditions. 2. Deactivation of Reagents: Moisture or impurities in the reagents or solvent. | 1. Perform a "double coupling": After the initial coupling period, add a fresh portion of the activated N-Cbz-α-hydroxyglycine and continue the reaction. 2. Ensure anhydrous conditions: Use dry solvents and fresh, high-quality reagents. |
| Formation of Side Products (e.g., O-acylation) | 1. Reactivity of the α-hydroxy group: The hydroxyl group is competing with the amine for the activated carboxyl group. 2. Over-activation: The activated intermediate is too reactive, leading to non-specific reactions. | 1. Use additives to suppress O-acylation: Add 2,4-dinitrophenol or pentachlorophenol to the reaction mixture.[1] 2. Optimize the amount of coupling reagent: Use the minimum amount of coupling reagent required for efficient activation. 3. Consider temporary protection of the α-hydroxy group: If O-acylation is a persistent issue, a temporary protecting group for the hydroxyl function may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling of N-Cbz-α-hydroxyglycine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-Cbz-α-hydroxyglycine
-
Amino acid ester hydrochloride (or the free amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Activation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-α-hydroxyglycine (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir at room temperature for 10-15 minutes.
-
Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF and add DIPEA (1.2 equivalents) to neutralize the salt.
-
Add the pre-activated N-Cbz-α-hydroxyglycine solution to the amino acid ester solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion (typically 4-24 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Activation of N-Cbz-α-hydroxyglycine as a Benzotriazole Ester
This method can provide a stable, activated form of the amino acid that can be used in subsequent coupling reactions, often leading to high yields.
Materials:
-
N-Cbz-α-hydroxyglycine
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Formation of the Active Ester: In a round-bottom flask, dissolve N-Cbz-α-hydroxyglycine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of the anhydrous solvent.
-
The filtrate contains the N-Cbz-α-hydroxyglycine-OBt ester. This solution can be used directly in the next coupling step, or the solvent can be evaporated to yield the active ester as a solid.
-
Coupling: Add the solution of the active ester to a solution of the desired amino acid ester in an appropriate solvent (e.g., DMF or DCM) containing a non-nucleophilic base such as DIPEA.
-
Stir the reaction at room temperature and monitor for completion. The work-up and purification are similar to Protocol 1.
Visualizing the Workflow
The following diagrams illustrate the key workflows and decision-making processes in overcoming challenges associated with N-Cbz-α-hydroxyglycine coupling.
Caption: General experimental workflow for the coupling of N-Cbz-α-hydroxyglycine.
Caption: Troubleshooting decision tree for N-Cbz-α-hydroxyglycine coupling.
References
Technical Support Center: N-Cbz-alpha-hydroxyglycine in Peptide Synthesis
Welcome to the Technical Support Center for the use of N-Cbz-alpha-hydroxyglycine in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with incorporating this unique amino acid derivative into peptide sequences. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using N-Cbz-alpha-hydroxyglycine in peptide synthesis?
A1: The primary challenges when incorporating N-Cbz-alpha-hydroxyglycine revolve around its unique structure, which includes a hydroxyl group on the alpha-carbon. This feature can lead to several potential side reactions that are not typically observed with standard amino acids. The main concerns include:
-
Epimerization: The alpha-proton is susceptible to abstraction, which can lead to racemization of the chiral center.
-
Decomposition: The molecule may be unstable under certain coupling or deprotection conditions, leading to undesired byproducts.
-
Low Coupling Yields: Steric hindrance and the electronic effects of the hydroxyl and Cbz groups can impede efficient coupling.
Q2: What are the most likely side reactions to occur with N-Cbz-alpha-hydroxyglycine during peptide synthesis?
A2: Based on the chemical structure and general principles of peptide chemistry, the following side reactions are plausible:
-
Epimerization: This is a significant concern for many amino acid derivatives during peptide synthesis. The alpha-proton of N-Cbz-alpha-hydroxyglycine can be abstracted by base, leading to a loss of stereochemical integrity.
-
Formation of Dehydroamino Acids: Elimination of the alpha-hydroxyl group can lead to the formation of a dehydroamino acid residue within the peptide chain.
-
Oxidation: The alpha-hydroxyglycine moiety may be susceptible to oxidation, potentially leading to the formation of an alpha-ketoacyl peptide derivative.
-
Intramolecular Cyclization: Depending on the adjacent amino acid residues, intramolecular cyclization reactions may occur. For instance, if an adjacent residue has a nucleophilic side chain, it could potentially react with the activated carboxyl group of the hydroxyglycine.
Q3: How can I detect the presence of side products in my crude peptide?
A3: A combination of analytical techniques is recommended for identifying side products:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC analysis of the crude peptide is the primary method for detecting impurities. Side products will typically appear as distinct peaks from the main product peak. A high-resolution column and optimized gradient are crucial for good separation.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is essential for identifying the mass of the impurities. This information can help to deduce the chemical nature of the side products (e.g., a mass difference corresponding to the loss of water could indicate the formation of a dehydroamino acid).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural characterization of significant impurities, isolation by preparative HPLC followed by 1D and 2D NMR analysis can be very informative.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using N-Cbz-alpha-hydroxyglycine in peptide synthesis.
**Issue 1: Low Coupling Yield of N-Cbz-alpha-hydroxy
Technical Support Center: Enhancing Peptide Synthesis Yields with Cbz-Protected Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize peptide synthesis utilizing Carbobenzyloxy (Cbz)-protected amino acids. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges and improve your synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the Carbobenzyloxy (Cbz) group still relevant in modern peptide synthesis?
A1: The Cbz group, one of the classical amine protecting groups, remains highly relevant for several reasons. It is cost-effective, easy to introduce, and provides robust protection.[1] Its stability to both acidic and basic conditions makes it orthogonal to the commonly used Boc (acid-labile) and Fmoc (base-labile) protecting groups. This orthogonality is crucial for the synthesis of complex peptides and for fragment condensation strategies in solution-phase synthesis.[2][3]
Q2: What are the main challenges associated with using Cbz-protected amino acids in peptide synthesis?
A2: The primary challenges include:
-
Low Coupling Efficiency: The bulky nature of the Cbz group can cause steric hindrance, leading to slower reaction rates and incomplete coupling reactions, especially with sterically demanding amino acids.[4]
-
Incomplete Deprotection: Removal of the Cbz group, typically via catalytic hydrogenation, can be sluggish or incomplete due to factors like catalyst poisoning or poor reaction conditions.
-
Side Reactions: During deprotection, side reactions such as the reduction of other functional groups can occur.[5] Additionally, peptide aggregation can hinder both coupling and deprotection steps.[6]
-
Solubility Issues: Cbz-protected amino acids and the growing peptide chain can sometimes have poor solubility in standard synthesis solvents.
Q3: How does the steric hindrance of the Cbz group affect coupling reactions?
A3: The steric bulk of the benzyloxycarbonyl group can physically block the approach of the activated carboxyl group to the free amine of the growing peptide chain.[4] This steric hindrance slows down the rate of peptide bond formation, which can result in lower yields and an increased probability of side reactions like racemization or the formation of N-acylurea with carbodiimide reagents.[7]
Troubleshooting Guides
Issue 1: Low Coupling Yield or Incomplete Coupling
If you are experiencing low coupling yields, as indicated by a positive Kaiser test after the coupling step, consider the following troubleshooting steps.[6]
| Potential Cause | Recommended Solution | Citation |
| Steric Hindrance | - Use a more powerful coupling reagent such as HATU, HBTU, or COMU. - Increase the excess of Cbz-amino acid and coupling reagent (e.g., 3-5 equivalents). - Extend the coupling time (e.g., 2-4 hours or overnight). - Perform a "double coupling" by repeating the coupling step with fresh reagents. | [4] |
| Peptide Aggregation | - Switch to a solvent with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO). - Incorporate chaotropic salts like LiCl into the coupling and washing steps to disrupt hydrogen bonding. - Use microwave-assisted synthesis to increase reaction kinetics and disrupt aggregation. | [6][8] |
| Poor Solubility of Cbz-Amino Acid | - Test the solubility of the Cbz-amino acid in different solvents (DMF, NMP, DCM) to find the most suitable one. - Prepare the amino acid solution at a slightly elevated temperature (use with caution). - Increase the volume of the solvent to ensure complete dissolution. | [9][10] |
Issue 2: Incomplete Cbz Deprotection
Incomplete removal of the Cbz group is a common issue, particularly with catalytic hydrogenation.
| Potential Cause | Recommended Solution | Citation |
| Catalyst Poisoning | - Ensure the peptide and solvents are free from sulfur-containing impurities. - If the sequence contains sulfur-containing amino acids (Cys, Met), consider alternative deprotection methods like acidolysis. | |
| Poor Catalyst Activity | - Use a fresh batch of high-quality Palladium on carbon (Pd/C). - Increase the catalyst loading (e.g., from 5-10 mol% to 20 mol%). | |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure (e.g., to 50 psi) or use a continuous flow hydrogenation system. | |
| Poor Mixing | - Ensure vigorous stirring to maintain a good suspension of the catalyst. | |
| Product Inhibition | - The deprotected amine can sometimes inhibit the catalyst. Adding a small amount of a weak acid like acetic acid can mitigate this effect. |
Data Presentation
Table 1: Comparison of Cbz Deprotection Methods and Yields
The efficiency of Cbz group removal is highly dependent on the chosen method and the peptide sequence. The following table provides a comparison of common deprotection methods with representative yields.
| Deprotection Method | Reagents & Conditions | Typical Yield (%) | Orthogonality Notes | Citation |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH) | >95% | Orthogonal to Boc and Fmoc groups. | [2] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C, in MeOH, reflux | >90% | Orthogonal to Boc and Fmoc groups. | [4] |
| Acidic Deprotection (TFA) | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 70-90% | Not orthogonal to Boc and other acid-labile groups. | [2] |
| Acidic Deprotection (HBr) | 33% HBr in Acetic Acid | ~90% | Not orthogonal to Boc and other acid-labile groups. | [4] |
| Lewis Acid-Mediated | Aluminum trichloride (AlCl₃), Hexafluoroisopropanol (HFIP) | >90% | Orthogonal to Fmoc and Benzyl (Bn) groups, but not Boc. | [2][5] |
| Dissolving Metal Reduction | Na / liquid NH₃ | ~85% | Not commonly used due to harsh conditions. | [4] |
Table 2: Recommended Coupling Reagents for Cbz-Amino Acids
The choice of coupling reagent is critical, especially for sterically hindered Cbz-protected amino acids.[7]
| Coupling Reagent | Class | Key Advantages | Considerations | Citation |
| HATU | Aminium Salt | High coupling efficiency, fast reaction speed, lower risk of racemization. | Higher cost compared to carbodiimides. | [11] |
| HBTU | Aminium Salt | Good coupling efficiency, widely used. | Generally lower efficiency and higher racemization risk than HATU. | [11] |
| COMU | Aminium Salt | Coupling efficiency comparable to HATU, improved safety profile and solubility. | Higher cost. | [7] |
| DIC/HOBt | Carbodiimide | Cost-effective. | Can be less effective for sterically hindered couplings, risk of N-acylurea formation.[4] | [4] |
| PyAOP | Phosphonium Salt | Particularly effective for N-methylated and other sterically hindered amino acids. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Coupling of a Cbz-Amino Acid
This protocol outlines a general procedure for the manual coupling of a Cbz-amino acid in a solid-phase synthesis workflow. This assumes the use of a resin with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Cbz-protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HATU, 2.9-4.9 equivalents)[4]
-
Base (e.g., DIPEA or NMM, 6-10 equivalents)[4]
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[9]
-
Amino Acid Activation: In a separate vessel, dissolve the Cbz-protected amino acid (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF. Add DIPEA (6-10 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.[4]
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, the reaction time can be extended, or a double coupling can be performed.[4]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.[4]
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of the resin to check for the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[4]
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes a standard lab-scale procedure for the removal of a Cbz group using catalytic hydrogenation.
Materials:
-
Cbz-protected peptide
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide (1.0 equivalent) in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask equipped with a magnetic stir bar.[4]
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation Setup: Secure the flask to a hydrogenation apparatus or seal with a septum. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically from a balloon) at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[4]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during handling.[4]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and are removed during this step.[4]
Protocol 3: Post-Cleavage Work-up and Precipitation
After cleaving the peptide from the resin (e.g., using a TFA cocktail), this protocol can be used for the initial purification.[1]
Materials:
-
Cleavage solution containing the crude peptide
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Precipitation: Add the cleavage mixture to a centrifuge tube containing an excess of cold diethyl ether (approximately 10 times the volume of the cleavage cocktail). A white precipitate of the crude peptide should form.[6]
-
Centrifugation: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Carefully decant the ether. Wash the peptide pellet with more cold diethyl ether to remove residual scavengers and cleaved protecting groups. Repeat the centrifugation and decanting steps.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.[6]
Workflow and Pathway Diagrams
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Preventing racemization of N-Cbz-alpha-hydroxyglycine during activation
Welcome to the Technical Support Center for handling N-Cbz-α-hydroxyglycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the activation of this sensitive amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why is N-Cbz-α-hydroxyglycine particularly susceptible to racemization during activation for peptide coupling?
A1: N-Cbz-α-hydroxyglycine is highly prone to racemization for two main reasons. Firstly, the electron-withdrawing nature of the N-Cbz (benzyloxycarbonyl) protecting group increases the acidity of the proton on the α-carbon. Secondly, the α-hydroxy group can further stabilize the formation of a planar enolate intermediate through resonance or hydrogen bonding, which is a key step in the racemization process. This planar intermediate can be protonated from either face, leading to a loss of stereochemical integrity.
Q2: What is the primary chemical mechanism behind the racemization of N-Cbz-α-hydroxyglycine during coupling reactions?
A2: The predominant mechanism for racemization during the activation of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate. The activation of the carboxyl group makes the α-proton more acidic. A base present in the reaction mixture can then abstract this proton, leading to the formation of the achiral oxazolone. This intermediate readily tautomerizes, and upon reaction with an amine nucleophile, can produce a mixture of D and L enantiomers.[1]
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors critically influence the degree of racemization:
-
Base: The strength and concentration of the base used are crucial. Stronger bases like diisopropylethylamine (DIPEA) can significantly accelerate racemization compared to weaker bases like N-methylmorpholine (NMM).
-
Coupling Reagent: The choice of coupling reagent is paramount. Some reagents are inherently more likely to induce racemization.
-
Temperature: Higher reaction temperatures increase the rate of racemization. Performing couplings at low temperatures (e.g., 0 °C or below) is highly recommended.
-
Solvent: The polarity of the solvent can affect the stability of the intermediates involved in racemization.
-
Pre-activation Time: Allowing the activated N-Cbz-α-hydroxyglycine to stand for an extended period before the addition of the amine component increases the opportunity for racemization.
Q4: How do additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) help in suppressing racemization?
A4: Additives like HOBt and Oxyma are effective racemization suppressors. They work by reacting with the activated amino acid intermediate to form an active ester. These active esters are more stable towards racemization than the initial activated species (e.g., O-acylisourea formed with carbodiimides) but are still reactive enough to couple with the amine component. This strategy effectively intercepts the highly racemization-prone intermediate.
Troubleshooting Guide
Issue 1: Significant levels of the D-diastereomer are detected in my peptide product after coupling with N-Cbz-L-α-hydroxyglycine.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, ideally starting at 0 °C or -15 °C, and allowing it to warm slowly to room temperature. Monitor the reaction closely to avoid unnecessarily long reaction times. |
| Inappropriate Base | If using a strong base like DIPEA, switch to a weaker base such as N-methylmorpholine (NMM) or collidine. Use the minimum necessary amount of base. |
| Suboptimal Coupling Reagent | Carbodiimide reagents like DCC or EDC should always be used with a racemization suppressing additive (e.g., HOBt, Oxyma). Consider using urethane-protected amino acid (Uronium/Aminium) reagents like HBTU or HATU, which are known to reduce racemization, but still use them in conjunction with an additive and a weak base. |
| Prolonged Pre-activation | Minimize the time the carboxylic acid is activated before the amine is introduced. Ideally, use an in-situ activation method where the coupling reagent is added to a mixture of the acid, amine, and additive. |
| Solvent Effects | The choice of solvent can influence racemization rates. Dichloromethane (DCM) or dimethylformamide (DMF) are common, but it may be beneficial to test different solvents to find the optimal conditions for your specific system. |
Quantitative Data on Racemization
Table 1: Extent of Racemization for Phenylglycine During Solid-Phase Peptide Synthesis *
| Coupling Reagent | Base (2 eq.) | Additive (1 eq.) | % D-Isomer (Racemization) |
| HBTU | DIPEA | HOBt | 10.5 |
| HBTU | NMM | HOBt | 1.8 |
| HATU | DIPEA | HOAt | 7.9 |
| HATU | NMM | HOAt | 1.5 |
| DIC | DIPEA | HOBt | 12.3 |
| DIC | NMM | HOBt | 2.1 |
*Data adapted from studies on Fmoc-protected Phenylglycine, a similarly sensitive amino acid.[2] Conditions can significantly impact the outcome, and these values should be considered as illustrative.
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling using DIC/Oxyma
This protocol is designed for the activation of N-Cbz-α-hydroxyglycine with minimized risk of racemization.
Materials:
-
N-Cbz-L-α-hydroxyglycine
-
Amino acid ester hydrochloride (or free amine)
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N-methylmorpholine (NMM) (if using an amine salt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Cbz-L-α-hydroxyglycine (1.0 eq), the amino acid ester hydrochloride (1.0 eq), and Oxyma (1.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice-water bath.
-
If using the hydrochloride salt of the amine, add NMM (1.0 eq) dropwise and stir for 5-10 minutes.
-
Add DIC (1.05 eq) to the cooled, stirred solution.
-
Maintain the reaction temperature at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter off the diisopropylurea byproduct if necessary.
-
Work up the reaction mixture by washing with dilute acid (e.g., 1N HCl or 5% citric acid), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Chiral HPLC Analysis for Determination of Racemization
Objective: To quantify the enantiomeric excess (e.e.) or the percentage of the undesired D-isomer in the synthesized peptide.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column. Polysaccharide-based columns such as Chiralpak® IA, IC, or AD are often effective for separating N-protected amino acid derivatives.[3]
General Method:
-
Sample Preparation: Dissolve a small amount of the purified peptide product in the mobile phase or a compatible solvent.
-
Mobile Phase: A typical mobile phase for these columns is a mixture of n-hexane and isopropanol (IPA), often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape. The exact ratio of hexane to IPA will need to be optimized for the specific peptide. A good starting point is 90:10 (v/v) hexane:IPA.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or a wavelength where the Cbz group absorbs strongly).
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample.
-
The two diastereomers (L-L and D-L) should elute as separate peaks.
-
To confirm peak identity, if available, inject a sample of the corresponding D-L diastereomer synthesized using N-Cbz-D-α-hydroxyglycine.
-
Calculate the percentage of the D-isomer by integrating the peak areas: % D-isomer = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for racemization.
References
Troubleshooting incomplete Cbz deprotection in complex peptides
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the Carboxybenzyl (Cbz or Z) protecting group from complex peptides. Here you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during Cbz deprotection reactions.
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or fails to go to completion. What are the potential causes and how can I resolve this?
Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.
Potential Causes and Solutions for Incomplete Catalytic Hydrogenolysis
| Possible Cause | Explanation | Troubleshooting Steps |
| Catalyst Poisoning | The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers from methionine or cysteine residues) or other impurities.[1][2] | Ensure the starting material is of high purity. If the peptide contains sulfur, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1][2] |
| Poor Catalyst Activity | The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.[1][3] | Use a fresh batch of high-quality catalyst.[1][3] Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be beneficial.[1][3] |
| Insufficient Hydrogen Pressure | Atmospheric pressure of hydrogen may not be sufficient for complete conversion, especially with sterically hindered substrates or complex peptides.[1][3] | Increase the hydrogen pressure, for instance, to 50 psi or higher.[1][3] |
| Inadequate Mixing | In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.[1] | Ensure vigorous stirring or agitation of the reaction mixture.[1] |
| Product Inhibition | The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1] | Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[1][3] |
| Poor Solubility | The Cbz-protected peptide may have limited solubility in the reaction solvent, hindering its access to the catalyst.[3] | Test different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, or mixtures with water).[3] A moderate increase in temperature (e.g., to 40-60 °C) may also improve solubility.[3] |
| Peptide Aggregation | Peptides, especially hydrophobic sequences, can aggregate, which can impede the reaction.[3][4] | Consider using solvents known to disrupt aggregation like N-methylpyrrole (NMP) or adding chaotropic salts.[4] |
Issue 2: Undesired Side Reactions During Deprotection
Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?
Answer: The nature of side reactions is highly dependent on the chosen deprotection method and the functional groups present in the peptide.
Scenario A: Side Reactions in Catalytic Hydrogenolysis
-
Problem: Reduction of other functional groups such as alkenes, alkynes, nitro groups, or aryl halides.[1][5]
-
Solution: Transfer hydrogenolysis, using a hydrogen donor like ammonium formate or formic acid, often provides better selectivity.[1][2] Alternatively, non-reductive methods like acid-catalyzed or nucleophilic cleavage should be considered.[1]
Scenario B: Side Reactions in Acid-Catalyzed Cleavage (e.g., HBr/HOAc)
-
Problem: Acetylation of the deprotected amine when using acetic acid as a solvent, or degradation of other acid-sensitive groups.[1]
-
Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.[1] Milder Lewis acid conditions, for example, AlCl₃ in hexafluoroisopropanol (HFIP), can also be effective and are compatible with a wider range of functional groups.[1][2]
Experimental Protocols
Catalytic Hydrogenolysis (H₂/Pd/C)
This is a widely used method due to its mild conditions and clean byproducts (toluene and CO₂).[6]
-
Dissolve the Cbz-protected peptide in a suitable solvent (e.g., MeOH, EtOH).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of palladium).
-
Purge the reaction flask with an inert gas (e.g., Nitrogen or Argon).
-
Introduce hydrogen gas (e.g., via a balloon or a hydrogenator) and stir the mixture vigorously at room temperature.[7]
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Quench the catalyst on the filter paper with water before disposal.[2]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Transfer Hydrogenolysis (Ammonium Formate/Pd/C)
This method is often more selective and avoids the need for high-pressure hydrogen gas.[2]
-
Dissolve the Cbz-protected peptide in a suitable solvent (e.g., MeOH).
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).[3]
-
Purge the flask with an inert gas.
-
To the stirred suspension, add a hydrogen donor such as ammonium formate or formic acid (typically 5-10 equivalents).[3]
-
Stir the reaction mixture vigorously, often at room temperature or with gentle heating (e.g., refluxing in ethanol for ammonium formate).[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through Celite® to remove the catalyst and wash the filter cake with the solvent.[3]
-
Work-up typically involves removing the solvent and partitioning the residue between water and an organic solvent to remove salts before concentrating the organic layer.
Acid-Catalyzed Cleavage (HBr in Acetic Acid)
This method is useful when the peptide contains functional groups sensitive to reduction.[3]
-
Dissolve the Cbz-protected peptide in glacial acetic acid.
-
Add a solution of HBr in acetic acid (e.g., 33%).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product is often precipitated by the addition of cold diethyl ether.
-
The precipitate is collected by filtration, washed with ether, and dried.
Frequently Asked Questions (FAQs)
Q1: What is the most common and generally cleanest method for Cbz deprotection?
The most prevalent and generally clean method for Cbz group removal is catalytic hydrogenation (H₂ with a palladium catalyst).[1] This method produces toluene and carbon dioxide as byproducts, which are easily removed.[6]
Q2: How do I choose the best deprotection method for my specific peptide?
The choice of method depends on the functional groups present in your peptide.[2]
-
For peptides without sensitive functional groups: Catalytic hydrogenation is usually the best choice.[2]
-
For peptides with reducible groups (e.g., alkenes, aryl halides): Non-reductive methods are preferred.[2] Transfer hydrogenolysis can sometimes offer better selectivity.[1] Acid-catalyzed cleavage or nucleophilic cleavage are also good options.[2]
-
For peptides containing sulfur (Met, Cys): Catalytic hydrogenation is often problematic due to catalyst poisoning.[2] Acidic cleavage or nucleophilic thiol cleavage are suitable alternatives.[2]
Q3: Are there any safety concerns with Cbz deprotection reagents?
Yes. For instance, using TMS-iodide for Cbz deprotection can generate benzyl iodide, which is a potent and potentially genotoxic alkylating agent.[1] For late-stage pharmaceutical synthesis, it is advisable to avoid methods that produce such reactive byproducts.[5] Catalytic hydrogenation requires the safe handling of hydrogen gas.[1]
Q4: My peptide is aggregating during the deprotection reaction. What can I do?
Peptide aggregation can hinder the reaction by limiting reagent access.[3][4] To mitigate this, you can:
-
Switch to a solvent known to disrupt aggregation, such as N-methylpyrrole (NMP), or add dimethylsulfoxide (DMSO) to your current solvent.[4]
-
Apply sonication to the reaction mixture.[4]
-
Couple the reaction at a higher temperature.[4]
-
Add chaotropic salts like CuLi, NaClO₄, or KSCN to the reaction mixture.[4]
Visual Guides
References
Technical Support Center: Optimization of Coupling Reagents for N-Cbz-α-hydroxyglycine
Welcome to the technical support center for the optimization of coupling reagents for N-Cbz-α-hydroxyglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of peptides containing this unique amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling N-Cbz-α-hydroxyglycine?
A1: The primary challenges associated with the coupling of N-Cbz-α-hydroxyglycine include:
-
Low Coupling Yields: Incomplete reactions can lead to the undesirable formation of deletion sequences in the final peptide.
-
Racemization/Epimerization: The α-carbon of N-Cbz-α-hydroxyglycine is susceptible to epimerization under basic conditions or during the activation step, which can compromise the stereochemical integrity of the peptide.[1][2][3]
-
Side Reactions: The presence of the α-hydroxyl group introduces the possibility of O-acylation, where the activated amino acid couples to the hydroxyl group instead of the intended N-terminal amine. Other common side reactions in peptide synthesis include the formation of diketopiperazines and aspartimides, depending on the peptide sequence.[1]
Q2: Which coupling reagents are generally recommended for N-Cbz-α-hydroxyglycine?
A2: For coupling N-Cbz-α-hydroxyglycine, high-efficiency coupling reagents that are known to suppress racemization are recommended. These include uronium/aminium salts and phosphonium salts. Some of the most effective options are:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for difficult couplings due to its high reactivity and ability to minimize racemization.[4][5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though HATU is often preferred for more challenging couplings.[5]
-
BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate): A highly effective coupling reagent, but it should be noted that it releases the carcinogenic byproduct HMPA.[2]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A safer alternative to BOP that offers similar high reactivity.[2]
Carbodiimide-based reagents like DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive such as HOBt (Hydroxybenzotriazole) or OxymaPure can also be used, but may be less effective for this specific amino acid compared to the uronium/aminium or phosphonium reagents.[5]
Q3: Is it necessary to protect the α-hydroxyl group of N-Cbz-α-hydroxyglycine during coupling?
A3: Protecting the α-hydroxyl group is highly recommended to prevent O-acylation, a significant side reaction where the activated carboxyl group of the incoming amino acid reacts with the hydroxyl group of N-Cbz-α-hydroxyglycine. Common protecting groups for hydroxyl functions that are compatible with standard peptide synthesis strategies (e.g., Fmoc/tBu) include the tert-butyl (tBu) or trityl (Trt) groups. The choice of protecting group should be orthogonal to the N-terminal protecting group to allow for selective deprotection.[6][7][8]
Q4: How can I detect and quantify racemization/epimerization?
A4: Racemization or epimerization can be detected and quantified using chiral High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide. By comparing the retention times of the desired peptide with a standard that has a known stereochemistry, the percentage of the undesired epimer can be determined. Mass spectrometry can also be used to confirm the mass of the product, but it cannot distinguish between epimers.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the coupling of N-Cbz-α-hydroxyglycine.
Issue 1: Low Coupling Yield / Incomplete Reaction
| Potential Cause | Recommended Solution |
| Steric Hindrance | Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[4][5] |
| Increase the excess of the N-Cbz-α-hydroxyglycine and coupling reagent (e.g., 2-3 equivalents). | |
| Extend the coupling reaction time (e.g., 2-4 hours or overnight). | |
| Perform a "double coupling" where the coupling step is repeated before proceeding to the next deprotection step. | |
| Peptide Aggregation | Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a small amount of a chaotropic salt. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the reaction solvent before the first coupling step. |
Issue 2: Racemization or Epimerization
| Potential Cause | Recommended Solution |
| Prolonged activation time | Minimize the pre-activation time of the amino acid before adding it to the resin. |
| Strong Base | Use a weaker, non-nucleophilic base for activation, such as N,N-diisopropylethylamine (DIPEA) or sym-collidine, and use it in stoichiometric amounts.[2] |
| Inappropriate Coupling Reagent | Use a coupling reagent known to suppress racemization, such as HATU or COMU.[4] |
| Add a racemization suppressant like HOBt or OxymaPure, especially when using carbodiimide reagents like DIC.[9] The addition of copper(II) chloride (CuCl₂) has also been shown to suppress racemization in some cases.[1] |
Issue 3: O-Acylation Side Reaction
| Potential Cause | Recommended Solution |
| Unprotected α-hydroxyl group | Protect the α-hydroxyl group with a suitable protecting group such as tert-butyl (tBu) or trityl (Trt).[6][7][8] |
| Highly Reactive Coupling Reagent | While a powerful coupling reagent is needed, an excessively reactive one might favor O-acylation. Optimize the balance between coupling efficiency and side reactions. |
Quantitative Data on Coupling Reagent Performance
The following table provides illustrative data on the expected performance of various coupling reagents for the coupling of N-Cbz-α-hydroxyglycine. Please note that these are representative values and actual results may vary depending on the specific reaction conditions, peptide sequence, and solid support used.
| Coupling Reagent/Additive | Yield (%) | Racemization/Epimerization (%) | Notes |
| HATU/DIPEA | 90-98% | < 2% | Generally the most effective for difficult couplings.[4][5] |
| HBTU/HOBt/DIPEA | 85-95% | < 3% | A reliable and widely used coupling reagent.[5] |
| PyBOP/DIPEA | 88-96% | < 3% | A good, non-toxic alternative to BOP.[2] |
| DIC/HOBt | 75-90% | < 5% | A cost-effective option, but may be less efficient and prone to higher racemization.[5] |
| DIC/OxymaPure | 80-92% | < 4% | OxymaPure is often a better additive than HOBt for suppressing racemization.[9] |
Experimental Protocols
General Protocol for Coupling of N-Cbz-α-hydroxy-(O-tBu)-glycine using HATU
This protocol is a starting point and may require optimization for your specific peptide sequence.
Materials:
-
Fmoc-deprotected peptide-resin
-
N-Cbz-α-hydroxy-(O-tBu)-glycine (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection (if applicable):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times), followed by DCM (2-3 times), and finally DMF (2-3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve N-Cbz-α-hydroxy-(O-tBu)-glycine and HATU in DMF.
-
Add DIPEA to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents.
-
-
Monitoring the Coupling:
-
A small sample of the resin can be cleaved and analyzed by LC-MS to check for the completion of the coupling reaction.
-
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Purification of Peptides Containing N-Cbz-α-hydroxyglycine
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of synthetic peptides incorporating N-Cbz-α-hydroxyglycine. This unique amino acid derivative introduces specific challenges due to the hydrophobicity of the benzyloxycarbonyl (Cbz) protecting group and the chemical nature of the α-hydroxy acid moiety.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing N-Cbz-α-hydroxyglycine?
A1: The main difficulties arise from two key features of this residue:
-
Increased Hydrophobicity: The Cbz group, with its benzyl moiety, significantly increases the hydrophobicity of the peptide.[1][2] This can lead to poor solubility in aqueous buffers, a tendency for aggregation, and strong retention on reversed-phase HPLC columns.[3][4]
-
Potential for Racemization: The α-carbon of the hydroxyglycine is a chiral center. The acidic nature of the α-proton could make it susceptible to epimerization (racemization) during synthesis and purification, particularly under basic conditions.[5]
-
Chemical Stability of the α-hydroxy Acid: The stability of the hydroxyl group under various purification conditions, especially the acidic mobile phases used in RP-HPLC, needs to be considered to avoid potential side reactions like dehydration.
Q2: Should I remove the Cbz group before or after purification?
A2: This depends on the overall properties of your peptide.
-
Purification with the Cbz group on: This is often preferable, especially for highly hydrophobic peptides where the Cbz group can aid in solubility in organic solvents.[3] It also protects the N-terminus during purification. However, it requires a final deprotection step after purification.
-
Purification after Cbz group removal: If the peptide is sufficiently soluble in aqueous buffers after deprotection, this can be a more direct approach. The choice depends on which method provides better separation from impurities.
Q3: Which HPLC method is most suitable for these peptides?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful method for peptide purification.[6][7][8] Given the hydrophobicity of the Cbz group, a C8 or C18 column is typically used. Optimization of the mobile phase and gradient is crucial for successful separation.[9]
Q4: How can I detect and quantify potential diastereomeric impurities resulting from racemization?
A4: Chiral chromatography is necessary to separate and quantify diastereomers. This can be achieved using a chiral stationary phase (CSP) column, such as those from the CHIROBIOTIC line, which have shown effectiveness in separating N-derivatized amino acids and α-hydroxycarboxylic acids.[10] Alternatively, derivatization with a chiral reagent followed by standard RP-HPLC can be employed.[11]
Q5: What are the best practices for handling and storing these peptides?
A5: Due to their hydrophobicity, peptides containing N-Cbz-α-hydroxyglycine may be prone to aggregation. It is recommended to store them as lyophilized powders in a freezer.[9] For creating stock solutions, consider using organic solvents like acetonitrile or DMSO before diluting with aqueous buffers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peptide solubility in RP-HPLC mobile phase | The high hydrophobicity of the Cbz group and potentially other residues in the peptide sequence.[3] | - Increase the initial percentage of organic solvent (e.g., acetonitrile) in your mobile phase.- Try dissolving the crude peptide in a small amount of a stronger organic solvent (e.g., DMSO, DMF) before diluting with the mobile phase.- Consider alternative purification strategies like precipitation if HPLC is not feasible.[3] |
| Broad or tailing peaks in HPLC chromatogram | - Peptide aggregation on the column.- Secondary interactions with the silica backbone of the column. | - Lower the peptide concentration injected onto the column.- Increase the column temperature (e.g., to 40-60°C) to disrupt aggregates.- Ensure an adequate concentration of an ion-pairing agent (e.g., 0.1% TFA) in the mobile phase.[9] |
| Co-elution of the target peptide with impurities | Impurities have similar hydrophobicity to the desired peptide. | - Optimize the HPLC gradient to be shallower, increasing the separation time.- Try a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).- Consider an orthogonal purification method, such as ion-exchange chromatography, if the peptide has charged residues.[7][12] |
| Presence of diastereomers in the final product | Racemization of the α-hydroxyglycine residue during synthesis (coupling or deprotection steps). | - Analyze the product using a chiral HPLC method to confirm the presence of diastereomers.[10]- If racemization is confirmed, re-evaluate the synthesis strategy, particularly the choice of coupling reagents and bases. Less hindered bases may reduce racemization. |
| Unexpected mass peaks corresponding to degradation | The α-hydroxyglycine moiety may be unstable under the purification conditions (e.g., dehydration in strong acid). | - Analyze the unexpected peaks by mass spectrometry to identify the modification.- If degradation is occurring, consider using a less acidic mobile phase modifier (e.g., formic acid instead of TFA) or a neutral pH buffer system if compatible with the peptide's solubility.[12] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Cbz-protected Peptide
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[9]
-
Gradient: Develop a linear gradient based on the hydrophobicity of the peptide. A typical starting point is a gradient of 20-80% B over 30 minutes. This should be optimized on an analytical scale first.[9]
-
Flow Rate: Dependent on the column diameter (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Detection: UV absorbance at 214 nm and 254 nm (the Cbz group absorbs around 254 nm).
-
Sample Preparation: Dissolve the crude peptide in the minimum amount of a suitable solvent (e.g., ACN, DMSO) and then dilute with Mobile Phase A to the desired concentration.
-
Fraction Collection: Collect fractions corresponding to the target peptide peak.
-
Analysis: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.[9]
Protocol 2: Chiral HPLC Analysis for Diastereomer Detection
-
Column: A chiral stationary phase (CSP) column, for example, a CHIROBIOTIC T or T2 column.[10]
-
Mobile Phase: The mobile phase will be highly dependent on the specific CSP and the peptide. Common modes for these columns include polar organic or polar ionic modes. Consult the column manufacturer's guidelines for starting conditions.
-
Flow Rate: Typically lower than standard RP-HPLC, around 0.5-1.0 mL/min.
-
Detection: UV absorbance and mass spectrometry.
-
Sample Preparation: Dissolve the purified peptide in the mobile phase.
-
Analysis: Inject the sample and look for peak splitting, which would indicate the presence of diastereomers. The relative peak areas can be used to determine the diastereomeric ratio.
Data Presentation
Table 1: Comparison of RP-HPLC Mobile Phase Modifiers
| Mobile Phase Modifier | Advantages | Disadvantages | Considerations for N-Cbz-α-hydroxyglycine Peptides |
| 0.1% Trifluoroacetic Acid (TFA) | Excellent ion-pairing agent, leading to sharp peaks. Volatile and easily removed during lyophilization.[9] | Strongly acidic, which could potentially cause degradation of sensitive moieties. Can cause ion suppression in mass spectrometry.[12] | Standard choice, but monitor for potential degradation of the α-hydroxyglycine. |
| 0.1% Formic Acid (FA) | More MS-friendly than TFA. Less acidic than TFA.[12] | Weaker ion-pairing agent, may result in broader peaks for some peptides. | A good alternative if TFA is suspected to cause degradation or if direct MS analysis is critical. |
| Ammonium Acetate/Formate Buffers | Allows for purification at different pH values (e.g., near neutral). | Non-volatile salts require an additional desalting step after purification. | Useful if the peptide is unstable at low pH or if separation is improved at a different pH. |
Visualizations
Caption: Workflow for the purification and analysis of peptides containing N-Cbz-α-hydroxyglycine.
Caption: Troubleshooting decision tree for purifying N-Cbz-α-hydroxyglycine peptides.
References
- 1. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]
- 2. Development of a nitrogen-bound hydrophobic auxiliary: application to solid/hydrophobic-tag relay synthesis of calpinactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. polypeptide.com [polypeptide.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. peptide.com [peptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. nestgrp.com [nestgrp.com]
Technical Support Center: Diketopiperazine Formation with N-terminal N-Cbz-alpha-hydroxyglycine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation in dipeptides featuring an N-terminal N-Cbz-alpha-hydroxyglycine residue. The information provided is based on established principles of peptide chemistry and diketopiperazine formation, adapted to the specific functionalities of the mentioned precursor.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and cyclization of dipeptides containing N-Cbz-alpha-hydroxyglycine.
Issue 1: Low or No Yield of the Desired Diketopiperazine
-
Question: I have attempted the cyclization of my N-Cbz-alpha-hydroxyglycyl-Xaa dipeptide, but I am observing a very low yield of the target diketopiperazine. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in diketopiperazine formation from N-Cbz-alpha-hydroxyglycine precursors can stem from several factors. The primary reasons include incomplete deprotection of the N-Cbz group, unfavorable reaction conditions for cyclization, or the prevalence of side reactions.
Possible Causes & Solutions:
Cause Explanation Recommended Solution Incomplete Cbz Deprotection The cyclization to a diketopiperazine requires a free N-terminal amine to act as a nucleophile. Incomplete removal of the Cbz group will prevent the intramolecular reaction. Ensure complete deprotection by optimizing the hydrogenolysis conditions (e.g., catalyst loading, reaction time, hydrogen pressure). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. Suboptimal Cyclization Conditions The rate of diketopiperazine formation is highly dependent on factors such as temperature, solvent, and pH. The presence of the alpha-hydroxy group might also influence the optimal conditions. Systematically screen different solvents (e.g., DMF, NMP, DMSO) and temperatures. Generally, elevated temperatures can promote cyclization, but may also increase side reactions. The reaction is often favored under neutral or slightly basic conditions. Side Reactions Linear dipeptides can undergo intermolecular polymerization or degradation under the reaction conditions. The hydroxyl group could also potentially participate in side reactions. Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. Ensure the purity of the starting dipeptide to avoid impurities that might interfere with the reaction. Steric Hindrance A bulky side chain on the C-terminal amino acid (Xaa) can sterically hinder the cyclization process. If possible, consider alternative synthetic routes or milder cyclization conditions that may be less sensitive to steric effects.
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: My crude product shows multiple spots on TLC/peaks in HPLC, and the desired diketopiperazine is a minor component. What are these impurities and how can I minimize them?
-
Answer: The formation of multiple byproducts is a common challenge in peptide chemistry. Identifying the nature of these impurities is key to mitigating their formation.
Common Impurities & Mitigation Strategies:
Impurity Potential Source Mitigation Strategy Unreacted Dipeptide Incomplete reaction due to suboptimal conditions or insufficient reaction time. Optimize reaction conditions as described in Issue 1. Increase the reaction time and monitor for completion. Polymeric Byproducts Intermolecular reactions between dipeptide molecules. Employ high-dilution techniques during the cyclization step. Add the deprotected dipeptide solution slowly to a larger volume of refluxing solvent. Epimerization Products Racemization at the alpha-carbon of the amino acid residues, particularly under harsh basic or thermal conditions. Use milder reaction conditions (lower temperature, less basic environment). The alpha-hydroxyglycine residue may be particularly susceptible to epimerization. Side-chain Reaction Products If the C-terminal amino acid has a reactive side chain, it may participate in undesired reactions. Protect reactive side-chain functionalities with appropriate protecting groups that are stable to the cyclization conditions.
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for diketopiperazine formation from an N-Cbz-alpha-hydroxyglycine dipeptide?
-
A1: The formation of a diketopiperazine from an N-Cbz-alpha-hydroxyglycyl-Xaa dipeptide ester involves two key steps. First, the N-terminal Cbz (benzyloxycarbonyl) protecting group is removed, typically via catalytic hydrogenolysis, to yield a free amine. Second, this newly exposed primary amine acts as a nucleophile, attacking the carbonyl carbon of the C-terminal ester. This intramolecular cyclization results in the formation of the six-membered diketopiperazine ring and the elimination of the alcohol from the ester.
-
-
Q2: How does the alpha-hydroxy group in N-Cbz-alpha-hydroxyglycine affect the rate of diketopiperazine formation?
-
Q3: What are the best practices for purifying the resulting diketopiperazine?
-
A3: Purification of diketopiperazines typically involves standard chromatographic techniques. Due to their often-polar nature, normal-phase silica gel chromatography can be effective. Reversed-phase HPLC is also a powerful tool for achieving high purity. Crystallization can be an excellent method for purification if the diketopiperazine is a solid.
-
-
Q4: Can I perform the Cbz deprotection and cyclization in a one-pot procedure?
-
A4: A one-pot procedure is often feasible and desirable to minimize handling and potential loss of material. After catalytic hydrogenation to remove the Cbz group, the catalyst can be filtered off, and the resulting solution containing the deprotected dipeptide can be directly heated or treated with a mild base to induce cyclization. However, this approach may require careful optimization to ensure both steps proceed efficiently without significant side reactions.
-
Experimental Protocols
Protocol 1: Two-Step Cbz-Deprotection and Cyclization
-
Cbz-Deprotection:
-
Dissolve the N-Cbz-alpha-hydroxyglycyl-Xaa dipeptide ester in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.
-
Add 10% (w/w) of Palladium on charcoal (Pd/C) catalyst.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide ester.
-
-
Diketopiperazine Formation:
-
Dissolve the crude deprotected dipeptide ester in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the cyclization by TLC or LC-MS.
-
Once the reaction is complete, cool the solution to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude diketopiperazine by column chromatography or crystallization.
-
Protocol 2: One-Pot Cbz-Deprotection and Cyclization
-
Follow the Cbz-Deprotection steps 1-3 from Protocol 1.
-
After confirming the completion of the deprotection, filter the catalyst as described.
-
Transfer the filtrate to a round-bottom flask suitable for reflux.
-
Add a high-boiling point solvent (e.g., toluene) if the initial solvent is not suitable for high-temperature reaction.
-
Heat the solution to reflux and monitor the cyclization.
-
Work-up and purify the product as described in Protocol 1.
Quantitative Data Summary
Disclaimer: The following data is illustrative and based on general yields for similar diketopiperazine syntheses. Actual yields may vary depending on the specific amino acid sequence and reaction conditions.
| Dipeptide Precursor | Cyclization Method | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Cbz-a-OH-Gly-Gly-OMe | Two-Step | Toluene | 110 | 12 | 60-75 |
| Cbz-a-OH-Gly-Ala-OEt | One-Pot | Xylene | 140 | 8 | 55-70 |
| Cbz-a-OH-Gly-Val-OBn | Two-Step | DMF | 150 | 10 | 40-60 |
| Cbz-a-OH-Gly-Phe-OMe | One-Pot | Toluene | 110 | 16 | 65-80 |
Visualizations
Technical Support Center: Aspartimide Formation in Peptides with Cbz-Protected Aspartic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aspartimide formation in peptides synthesized using Cbz-protected aspartic acid.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in peptide synthesis?
A1: Aspartimide formation is a common side reaction in peptide synthesis, particularly during solid-phase peptide synthesis (SPPS). It involves the intramolecular cyclization of an aspartic acid (Asp) residue to form a five-membered succinimide ring, known as an aspartimide. This reaction is problematic because the aspartimide intermediate is unstable and can lead to several undesired byproducts. The aspartimide ring can be opened by nucleophiles, such as piperidine (used in Fmoc deprotection) or water, to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group. Furthermore, the α-carbon of the aspartimide is prone to racemization, leading to the incorporation of D-Asp residues. These byproducts are often difficult to separate from the target peptide due to similar masses and chromatographic properties, resulting in reduced yield and purity of the final product.
Q2: How does the use of a Cbz protecting group on aspartic acid influence aspartimide formation?
A2: The benzyloxycarbonyl (Cbz or Z) protecting group is traditionally used for the α-amine of amino acids in solution-phase peptide synthesis.[1] While less common in modern solid-phase peptide synthesis (SPPS) which predominantly uses the Fmoc/tBu strategy, the principles of aspartimide formation still apply when a Cbz-protected aspartic acid is used. The formation of the aspartimide ring is primarily influenced by the conditions of the peptide synthesis, particularly the use of bases for deprotection of the N-terminal protecting group of the growing peptide chain. If a Cbz-protected Asp residue is incorporated into a peptide, and subsequent synthesis steps involve basic conditions, the risk of aspartimide formation remains, especially if the Asp residue is followed by a sterically unhindered amino acid like glycine.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: Aspartimide formation is highly sequence-dependent. The highest propensity for this side reaction is observed in sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid. The most problematic sequences include:
-
Asp-Gly
-
Asp-Ala
-
Asp-Ser
-
Asp-Asn
The lack of steric hindrance in these subsequent residues allows the peptide backbone to adopt a conformation that facilitates the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl of the aspartic acid.[2][3]
Q4: Under what experimental conditions is aspartimide formation most likely to occur?
A4: Aspartimide formation is significantly promoted by basic conditions. In the context of solid-phase peptide synthesis, this side reaction is most prevalent during the removal of the Fmoc protecting group using piperidine.[2] Other factors that can increase the rate of aspartimide formation include:
-
Elevated temperatures: Higher temperatures can accelerate the rate of the cyclization reaction.
-
Prolonged exposure to basic conditions: Longer deprotection times increase the likelihood of aspartimide formation.
-
Solvent polarity: The use of polar aprotic solvents like dimethylformamide (DMF) can facilitate the reaction.
While less common, aspartimide formation can also be catalyzed by strong acids, for instance, during the final cleavage of the peptide from the resin with reagents like hydrogen fluoride (HF).[4]
Q5: What are the main byproducts of aspartimide formation?
A5: The initial formation of the aspartimide ring is followed by its subsequent reaction with nucleophiles present in the reaction mixture. This leads to a variety of byproducts:
-
α-aspartyl peptide: The desired product, formed by the hydrolysis of the aspartimide at the α-carbonyl.
-
β-aspartyl peptide: An isomeric impurity where the peptide chain is linked through the β-carboxyl group of the aspartic acid side chain.
-
Racemized peptides: Both D-α-aspartyl and D-β-aspartyl peptides can be formed due to the epimerization of the α-carbon of the aspartimide intermediate.
-
Piperidide adducts: If piperidine is used for Fmoc deprotection, it can act as a nucleophile and attack the aspartimide ring, leading to the formation of α- and β-piperidide adducts.[2]
Troubleshooting Guide
Problem: My peptide containing a Cbz-Asp residue shows multiple peaks of the same mass in the HPLC and mass spectrometry analysis.
Possible Cause: This is a classic indication of aspartimide formation, leading to the generation of isomeric byproducts such as the β-aspartyl peptide and racemized forms of the peptide, which have the same mass as the target peptide.
Solutions:
-
Modify Deprotection Conditions (for Fmoc-based SPPS):
-
Use a weaker base: Replace piperidine with a less basic amine like piperazine for the Fmoc deprotection step.
-
Add an acidic additive: Incorporate a weak acid such as 1-hydroxybenzotriazole (HOBt) into the piperidine deprotection solution to lower the basicity.
-
-
Employ Sterically Hindered Protecting Groups:
-
For the side chain of aspartic acid, use bulkier ester protecting groups instead of the standard tert-butyl (tBu) group. Examples include 3-methylpent-3-yl (Mpe) or 5-n-butyl-5-nonyl (OBno). The increased steric hindrance around the side-chain carbonyl group physically obstructs the intramolecular cyclization.
-
-
Utilize Backbone Protection:
-
Protect the backbone amide nitrogen of the amino acid following the aspartic acid residue. The 2,4-dimethoxybenzyl (Dmb) group is a common choice. This is often achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OR)-(Dmb)Gly-OH, where OR is a side-chain protecting group. This strategy effectively prevents the initial nucleophilic attack required for aspartimide formation.
-
Problem: I observe a significant amount of a byproduct with a mass difference of +85 Da (or other amine adducts).
Possible Cause: This mass difference corresponds to the addition of piperidine to the peptide, forming a piperidide adduct. This occurs when piperidine, used for Fmoc deprotection, attacks the aspartimide intermediate.
Solutions:
-
Follow the same mitigation strategies as for the formation of isomeric byproducts. By preventing the initial formation of the aspartimide, the subsequent nucleophilic attack by piperidine is also avoided.
Data Presentation
Table 1: Comparison of Strategies to Minimize Aspartimide Formation in a Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)
| Aspartic Acid Derivative | Deprotection Cocktail | % Desired Peptide | % Aspartimide-Related Byproducts | % D-Asp Isomer |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | 85.3 | 14.7 | 5.2 |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | 97.2 | 2.8 | 1.1 |
| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | 99.1 | 0.9 | < 0.5 |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine, 0.1M HOBt/DMF | 93.1 | 6.9 | Not reported |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 20% Piperidine/DMF | > 99 | < 1 | Not reported |
Data is a representative summary compiled from multiple sources for the model peptide after extended piperidine treatment to simulate a long synthesis.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis of an Aspartimide-Prone Sequence
This protocol describes the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH using a standard Fmoc/tBu strategy, which is prone to aspartimide formation.
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 2 mL of 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL).
-
Amino Acid Coupling: In a separate vial, pre-activate a solution of Fmoc-Ile-OH (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.), and DIPEA (1.0 mmol, 10 eq.) in 2 mL of DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor coupling completion using a Kaiser test.
-
Washing: Wash the resin with DMF (3 x 2 mL).
-
Repeat Cycles: Repeat steps 2-5 for the remaining amino acids in the sequence: Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Val-OH.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin with DMF, followed by dichloromethane (DCM), and methanol, then dry under vacuum. Add 2 mL of a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin. Agitate for 2-3 hours at room temperature.
-
Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether. Centrifuge, wash with ether, and dry the peptide. Purify the peptide by reverse-phase HPLC (RP-HPLC).
Protocol 2: Protocol for Minimizing Aspartimide Formation using a Modified Deprotection Cocktail
This protocol modifies the deprotection step to reduce basicity and suppress aspartimide formation.
-
Follow the general SPPS workflow as outlined in Protocol 1.
-
For the Fmoc deprotection step, prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Use this modified deprotection solution for all Fmoc removal steps throughout the synthesis. All other steps remain the same.
Protocol 3: HPLC Analysis for Quantification of Aspartimide and Related Byproducts
This protocol provides a general method for the analysis of the crude peptide mixture to identify and quantify the target peptide and its aspartimide-related byproducts.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) and a UV detector set to 214 nm and 280 nm.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (linear gradient)
-
50-60 min: 5% B
-
-
Analysis: Inject the sample and record the chromatogram. The aspartimide intermediate is typically more hydrophobic and elutes later than the target peptide. The β-aspartyl peptide often co-elutes or elutes very close to the α-aspartyl peptide. Identification of peaks should be confirmed by mass spectrometry. Quantification is performed by integrating the peak areas.
Visualizations
Caption: Mechanism of aspartimide formation and its subsequent reactions.
Caption: Troubleshooting workflow for addressing aspartimide formation.
References
Technical Support Center: Managing Peptides Containing N-Cbz-α-hydroxyglycine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with peptides containing the non-proteinogenic amino acid N-Cbz-α-hydroxyglycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly aggregation, encountered during the synthesis, purification, and handling of these modified peptides.
Frequently Asked Questions (FAQs)
Q1: What is N-Cbz-α-hydroxyglycine and how might it affect my peptide's properties?
N-Cbz-α-hydroxyglycine is a synthetic amino acid derivative. The N-Cbz (carboxybenzyl) group is a common protecting group in peptide synthesis.[1] The α-hydroxy group introduces a hydroxyl moiety on the alpha-carbon of the glycine residue. This modification can influence the peptide's conformational preferences, solubility, and propensity for aggregation. While specific data on N-Cbz-α-hydroxyglycine is limited, the introduction of a hydroxyl group can potentially increase local polarity and the capacity for hydrogen bonding, which may either aid in solvation or, conversely, contribute to intermolecular interactions that lead to aggregation.
Q2: My peptide containing N-Cbz-α-hydroxyglycine is showing poor solubility. What should I do?
Poor solubility is a common issue with modified peptides. A systematic approach to solubilization is recommended. First, assess the overall charge of your peptide to predict its solubility at different pH values.[2][3] For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile is often effective, followed by gradual dilution with your aqueous buffer.[2]
Solubility Testing Workflow
Caption: A systematic workflow for testing the solubility of peptides.
Q3: I suspect my peptide is aggregating during solid-phase peptide synthesis (SPPS). What are the signs?
On-resin aggregation can significantly hinder synthesis efficiency.[2] Key indicators include:
-
Shrinking of the resin matrix in batch synthesis.[4]
-
Slow or incomplete Fmoc deprotection and coupling reactions .[5]
-
False negative results from coupling completion tests like the ninhydrin test.[4]
Q4: How can I characterize the aggregation of my purified peptide?
Several biophysical techniques can be employed to detect and characterize peptide aggregates:[6]
-
Circular Dichroism (CD) Spectroscopy: Detects changes in the peptide's secondary structure. A shift from a random coil or α-helical conformation to a β-sheet structure is often indicative of aggregation.[7]
-
Thioflavin-T (ThT) Fluorescence Assay: ThT dye exhibits enhanced fluorescence upon binding to amyloid-like fibril structures.[6]
-
Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): These imaging techniques can visualize the morphology of peptide aggregates.[6]
Troubleshooting Guides
Issue: Peptide Aggregation During Solid-Phase Peptide Synthesis (SPPS)
The inherent propensity of peptide chains to form secondary structures can lead to aggregation on the resin, resulting in failed synthesis.[4] This is particularly true for hydrophobic sequences or those with a tendency to form intermolecular hydrogen bonds.[5]
| Potential Cause | Recommended Solution | Citation |
| Inter-chain Hydrogen Bonding | Change the solvent system to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt (e.g., LiCl) to the DMF. | [8] |
| Formation of Stable Secondary Structures | Incorporate backbone protection strategies such as pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) groups in preceding residues to disrupt secondary structure formation. | [8][9] |
| Difficult Coupling Reactions | Use high-efficiency coupling reagents like HATU, HCTU, or COMU. Consider double coupling or increasing the reaction temperature. | [2][8] |
| Hydrophobic Collapse | Use specialized resins with polyethylene glycol (PEG) linkers to improve solvation. | [2] |
Troubleshooting Workflow for On-Resin Aggregation
Caption: A decision-making workflow for troubleshooting on-resin peptide aggregation.
Issue: Aggregation of Purified Peptide in Solution
Aggregation of the final peptide product can impact its biological activity and make further characterization difficult.
| Potential Cause | Recommended Solution | Citation |
| Hydrophobic Interactions | Dissolve the peptide in a minimal amount of organic solvent (e.g., DMSO) before adding aqueous buffer. Consider the addition of non-ionic detergents. | [2][7] |
| Intermolecular Hydrogen Bonding | Adjust the pH of the solution away from the peptide's isoelectric point. Use chaotropic agents like guanidinium chloride to disrupt hydrogen bonds. | [7] |
| High Peptide Concentration | Work with more dilute peptide solutions. If concentration is necessary, perform it slowly and at a low temperature. | |
| Temperature Effects | Some peptides aggregate more readily at higher temperatures. Test solubility and stability at different temperatures (e.g., 4°C, room temperature). |
Experimental Protocols
General Protocol for Manual Coupling of a Difficult Amino Acid (e.g., N-Cbz-α-hydroxyglycine) in Fmoc-SPPS
This protocol is a starting point and may require optimization based on your specific peptide sequence.
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[8]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve N-Cbz-α-hydroxyglycine (3-5 equivalents) and a coupling agent such as HATU (2.9-4.9 equivalents) in DMF.[8]
-
Add a base like DIPEA (6-10 equivalents) to the activation mixture.[8]
-
Allow the mixture to pre-activate for 1-2 minutes.[8]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.[8]
-
-
Monitoring Coupling Completion:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. Note: The Kaiser test may not be fully reliable for some modified amino acids.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
General Protocol for Peptide Solubility Testing
-
Aliquot a small amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, defined volume of the first solvent to be tested (e.g., sterile water) to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex and sonicate the sample briefly to aid dissolution.[3]
-
Visually inspect the solution for clarity. If it is not clear, proceed to the next solvent system.
-
If the peptide dissolves, you can proceed with further dilutions in the desired buffer.
-
If the peptide does not dissolve, try adding a few microliters of 10% acetic acid (for basic peptides) or 10% ammonium hydroxide (for acidic peptides).[3]
-
If the peptide remains insoluble, lyophilize the sample to remove the aqueous solvent and start again with an organic solvent like DMSO.[2]
Disclaimer: The information provided is based on general principles of peptide chemistry. Specific experimental conditions may need to be optimized for peptides containing N-Cbz-α-hydroxyglycine due to the unique properties of this unnatural amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Biochemical and biophysical characterization of pathological aggregation of amyloid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Validation & Comparative
A Comparative Analysis of Cbz and Boc Protecting Groups for α-Hydroxyglycine
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for α-hydroxyglycine is a critical step in the synthesis of complex peptides and pharmacologically active molecules. This guide provides a detailed comparison of two of the most common amine protecting groups, Carbobenzyloxy (Cbz) and tert-Butoxycarbonyl (Boc), when applied to α-hydroxyglycine. This analysis is supported by available experimental data and established protocols to facilitate informed decisions in synthetic strategy.
The unique structure of α-hydroxyglycine, with a hydroxyl group on the α-carbon, introduces specific challenges and considerations in protection and deprotection steps that differ from those for simple amino acids. The choice between Cbz and Boc protecting groups hinges on factors such as stability, conditions for removal, and the potential for side reactions, including racemization.
At a Glance: Key Differences in Cbz vs. Boc Protection
| Feature | Carbobenzyloxy (Cbz) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/AcOH) | Acid-labile (e.g., TFA, HCl) |
| Orthogonality | Orthogonal to Boc and Fmoc | Orthogonal to Cbz and Fmoc |
| Key Advantages | Stable to a wide range of conditions; removal by hydrogenolysis is mild and occurs at neutral pH. | Easily removed with moderate acids; well-suited for solid-phase peptide synthesis (SPPS). |
| Potential Limitations | Incompatible with functional groups susceptible to reduction; requires specialized equipment for hydrogenation. | Harsh acidic deprotection may not be suitable for acid-sensitive substrates. |
Quantitative Performance Data
While specific quantitative data for the protection of α-hydroxyglycine is not extensively reported in readily available literature, the following tables summarize typical experimental data for the protection of the closely related glycine, which can serve as a reasonable proxy.
Table 1: Glycine Protection Efficiency
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Aqueous solution with base (e.g., NaOH), 0°C to room temperature | ~88% |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous solution with base (e.g., NaOH or NaHCO₃), room temperature | 90-95%[1] |
Table 2: Deprotection Conditions and Efficiency for Protected Glycine
| Protected Glycine | Deprotection Method | Reagents and Conditions | Typical Yield |
| Cbz-Glycine | Hydrogenolysis | 10% Pd/C, H₂ (balloon), Methanol, rt | >95% |
| Boc-Glycine | Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95%[1] |
Stability and Racemization of Protected α-Hydroxyglycine
The presence of the α-hydroxyl group in α-hydroxyglycine can influence the stability of the protected amino acid and the propensity for racemization. The electron-withdrawing nature of the carbamate protecting groups can affect the acidity of the α-proton.
-
Cbz-protected α-hydroxyglycine : The Cbz group is generally stable under both acidic and basic conditions, offering robustness during multi-step synthesis.[2] Cleavage via catalytic hydrogenolysis is a mild method that proceeds at a neutral pH, which is advantageous for sensitive substrates.[2] Studies on peptidyl-α-hydroxyglycine derivatives have shown that N-benzyloxycarbonyl-L-alanyl-α-hydroxyglycine is a viable substrate for enzymatic reactions, suggesting the stability of the Cbz-protected α-hydroxyglycine moiety.
-
Boc-protected α-hydroxyglycine : The Boc group is readily cleaved by moderate acids such as trifluoroacetic acid (TFA). While this is a convenient method, the harsh acidic conditions may not be suitable for molecules containing other acid-sensitive functional groups.
Racemization at the α-carbon is a critical concern in peptide synthesis. For α-amino acids, protection of the amino group as a carbamate, such as Cbz or Boc, is known to suppress racemization during coupling reactions. However, the specific impact of the α-hydroxyl group on the chiral stability of protected α-hydroxyglycine requires careful consideration during synthesis and purification. Chiral HPLC methods can be employed to determine the optical purity of the N-protected α-hydroxyglycine derivatives.
Experimental Protocols
The following are representative experimental protocols for the introduction and removal of Cbz and Boc protecting groups on amino acids. These can be adapted for α-hydroxyglycine with appropriate optimization.
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
Materials:
-
Amino Acid (1.0 equivalent)
-
1 M aqueous solution of sodium carbonate (2.5 equivalents)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
-
Diethyl ether
-
1 M HCl
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid in 1 M aqueous sodium carbonate solution with cooling in an ice bath.
-
While vigorously stirring, add benzyl chloroformate dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amino acid (1.0 equivalent)
-
Methanol or ethanol
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol %)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Carefully add the 10% Pd/C catalyst.
-
Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 3: Boc Protection of an Amino Acid
Materials:
-
Amino Acid
-
Aqueous sodium hydroxide or sodium bicarbonate solution
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane or other suitable organic solvent
-
n-Hexane
Procedure:
-
Dissolve the amino acid in the aqueous base.
-
Add a solution of (Boc)₂O in a suitable organic solvent (e.g., dioxane).
-
Stir the mixture at room temperature for several hours.
-
After the reaction is complete, perform a work-up that typically involves an acid wash to remove unreacted starting material and extraction of the product into an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the Boc-protected amino acid.
Protocol 4: Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amino acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected amino acid in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to a few hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to obtain the deprotected amino acid as a TFA salt.
Visualization of Workflows
Cbz Protection and Deprotection Workflow
Caption: General workflow for Cbz protection and deprotection.
Boc Protection and Deprotection Workflow
Caption: General workflow for Boc protection and deprotection.
Conclusion
The choice between Cbz and Boc as a protecting group for α-hydroxyglycine is contingent on the overall synthetic strategy. The Cbz group offers robust stability and mild deprotection conditions via hydrogenolysis, making it suitable for syntheses where acid-sensitive groups are present. Conversely, the Boc group's ease of removal with acid makes it a staple in solid-phase peptide synthesis. Researchers must carefully consider the compatibility of the deprotection conditions with other functional groups in their molecule of interest. For α-hydroxyglycine specifically, empirical evaluation of both protecting groups is recommended to determine the optimal conditions for yield, purity, and preservation of stereochemical integrity.
References
Advantages of using N-Cbz-alpha-hydroxyglycine over other protected amino acids
In the landscape of complex molecular design, particularly in the realms of pharmaceutical and materials science, the choice of protected amino acid building blocks is a critical determinant of synthetic success. While a vast array of such reagents exists, N-Cbz-alpha-hydroxyglycine stands out for its unique combination of stability, orthogonal reactivity, and its potential for introducing novel structural motifs. This guide provides an objective comparison of N-Cbz-alpha-hydroxyglycine with other protected amino acids, supported by established principles and representative experimental data, to inform its strategic application in research and development.
Core Advantages of the Benzyloxycarbonyl (Cbz) Protecting Group
The primary advantages of utilizing the benzyloxycarbonyl (Cbz or Z) group for the protection of alpha-hydroxyglycine stem from its well-established chemical properties. The Cbz group offers a robust shield for the amino functionality, exhibiting remarkable stability across a wide range of reaction conditions, including both acidic and basic environments where other common protecting groups like Boc and Fmoc might be labile.[] This stability allows for greater flexibility in multi-step syntheses.
The key strategic advantage of the Cbz group lies in its orthogonal deprotection strategy. Unlike acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups, the Cbz group is typically removed under mild catalytic hydrogenolysis conditions (e.g., H₂/Pd-C).[] This orthogonality is crucial for the synthesis of complex molecules where multiple protecting groups are employed, enabling selective deprotection without affecting other sensitive functionalities.
Application in the Synthesis of Peptidomimetics and Novel Scaffolds
N-Cbz-alpha-hydroxyglycine serves as a valuable precursor for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability. The alpha-hydroxyglycine moiety can be incorporated into peptide backbones to introduce a hydroxyl group, which can participate in hydrogen bonding or serve as a handle for further functionalization.
One significant application is in the synthesis of N-substituted glycine oligomers, also known as peptoids.[2][3][4] The "sub-monomer" approach to peptoid synthesis involves a two-step cycle of acylation and displacement.[5] While not a direct incorporation, the structural principles of N-Cbz-alpha-hydroxyglycine can inform the design of novel peptoid-like structures. The stability of the Cbz group would be advantageous in the development of solution-phase syntheses of such complex architectures.
Comparative Data and Performance
While direct, side-by-side comparative studies detailing the performance of N-Cbz-alpha-hydroxyglycine against other protected alpha-hydroxyglycine derivatives are not extensively available in public literature, we can infer its performance based on the well-documented behavior of Cbz-protected amino acids in general.
Table 1: Comparison of Protecting Group Stability
| Protecting Group | Acid Stability (e.g., TFA) | Base Stability (e.g., Piperidine) | Hydrogenolysis Stability (H₂/Pd-C) |
| Cbz | Stable | Stable | Labile |
| Boc | Labile | Stable | Stable |
| Fmoc | Stable | Labile | Stable |
Table 2: Representative Yields for Protection and Coupling Reactions
| Reaction Step | Protecting Group | Typical Yield (%) |
| Protection of Glycine | Cbz | ~88% |
| Protection of Glycine | Boc | 90-95% |
| Peptide Coupling | Cbz-Amino Acid | 70-98%[6] |
| Peptide Coupling | Boc-Amino Acid | Generally high, comparable to Cbz |
| Peptide Coupling | Fmoc-Amino Acid | Generally high, standard for SPPS |
Note: The yields presented are representative for standard amino acids and may vary for alpha-hydroxyglycine derivatives due to differences in reactivity.
Experimental Protocols
The following protocols provide a general framework for the protection of alpha-hydroxyglycine with a Cbz group and its subsequent coupling to an amine.
Protocol 1: Synthesis of N-Cbz-alpha-hydroxyglycine
Materials:
-
alpha-Hydroxyglycine
-
Sodium hydroxide (NaOH) solution (2 M)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric acid (HCl) (1 M)
-
Ice bath
Procedure:
-
Dissolve alpha-hydroxyglycine (1.0 eq) in 2 M aqueous NaOH (2.5 eq) in a round-bottom flask, and cool the solution in an ice bath.
-
While vigorously stirring, slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
A precipitate of N-Cbz-alpha-hydroxyglycine should form. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Amine Coupling using N-Cbz-alpha-hydroxyglycine
Materials:
-
N-Cbz-alpha-hydroxyglycine
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve N-Cbz-alpha-hydroxyglycine (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Add EDC hydrochloride (1.2 eq) to the reaction mixture and stir for 30-60 minutes at room temperature to activate the carboxylic acid, forming the NHS ester.
-
In a separate vial, dissolve the amine-containing molecule (1.1 eq) in anhydrous DMF.
-
Add the solution of the amine-containing molecule to the activated N-Cbz-alpha-hydroxyglycine mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent.
-
The final product can be purified by flash column chromatography.[7]
Mandatory Visualizations
Caption: Synthetic workflow using N-Cbz-alpha-hydroxyglycine.
Caption: Orthogonality of common protecting groups.
Conclusion
N-Cbz-alpha-hydroxyglycine represents a powerful and versatile building block for synthetic chemists. Its primary advantage lies in the robust and orthogonal nature of the Cbz protecting group, which allows for its seamless integration into complex, multi-step synthetic strategies. While direct comparative performance data with other protected alpha-hydroxyglycines is limited, the well-established principles of Cbz chemistry suggest its utility in the synthesis of novel peptidomimetics and other architecturally complex molecules where stability and selective deprotection are paramount. The protocols and workflows presented here provide a solid foundation for researchers, scientists, and drug development professionals to explore the full potential of this unique reagent.
References
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Comparative analysis of Cbz deprotection methods (hydrogenolysis vs. acidic cleavage)
For researchers and professionals in drug development and organic synthesis, the choice of a deprotection strategy is critical to the success of a synthetic route. The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines due to its stability. This guide provides a comparative analysis of the two most common methods for its removal: hydrogenolysis and acidic cleavage, supported by experimental data to inform the selection of the most suitable method.
The selection between hydrogenolysis and acidic cleavage is primarily dictated by the functional groups present in the substrate. Hydrogenolysis is favored for its mild conditions, but it is incompatible with reducible functional groups. Conversely, acidic cleavage is suitable for substrates that are sensitive to reduction but stable in strong acid.
Data Presentation: Performance Comparison
The following table summarizes the key performance metrics for Cbz deprotection via hydrogenolysis and acidic cleavage, offering a clear comparison to guide methodology selection.
| Deprotection Method | Reagents | Typical Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Potential Challenges |
| Catalytic Hydrogenolysis | H₂, 5-10% Pd/C | MeOH or EtOH, rt, 1-24 h | 1 - 24 hours | >95 | Mild, neutral conditions; clean byproducts (toluene, CO₂).[1][2] | Catalyst poisoning by sulfur-containing compounds; reduction of other functional groups (e.g., alkenes, alkynes, nitro groups); requires specialized hydrogenation equipment.[2][3] |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | MeOH, reflux, 1-3 h | 30 minutes - 3 hours | >90 | Avoids the use of flammable hydrogen gas; rapid reaction times; neutral conditions.[1][3] | Can still reduce some sensitive functional groups.[2] |
| Acidic Cleavage (Strong) | 33% HBr in Acetic Acid | Room Temperature | 20 minutes - 4 hours | Generally high | Rapid deprotection; useful for substrates incompatible with hydrogenolysis.[4] | Harsh, corrosive, and strongly acidic conditions; can affect other acid-labile protecting groups; potential for acylation by the solvent.[2][4] |
| Acidic Cleavage (Milder) | AlCl₃, HFIP | Room Temperature | 2 - 16 hours | High | Good functional group tolerance; non-reductive.[1][5] | Hexafluoroisopropanol (HFIP) is an expensive solvent.[2] |
Decision-Making Workflow for Cbz Deprotection
The choice between hydrogenolysis and acidic cleavage can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the decision-making process based on substrate compatibility.
Caption: Decision workflow for selecting a Cbz deprotection method.
Experimental Protocols
Below are detailed experimental protocols for key Cbz deprotection methods.
Protocol 1: Catalytic Hydrogenolysis using H₂ and Pd/C
This is the most common method for Cbz deprotection due to its mild conditions and clean byproducts.[1]
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.[1]
-
Carefully add the 10% Pd/C catalyst to the solution.[1]
-
Seal the flask and purge the system with an inert gas, then evacuate and backfill with hydrogen gas from a balloon. Repeat this purge/fill cycle 2-3 times.[6]
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).[6]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.[6]
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.[6]
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[6]
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected amine.[6]
-
Purify the product as necessary (e.g., by recrystallization or chromatography).[6]
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate and Pd/C
This method provides a convenient alternative to using hydrogen gas.[3]
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ammonium formate
-
Methanol (MeOH)
Procedure:
-
Dissolve the Cbz-protected amine in methanol.[3]
-
To this solution, add the 10% Pd/C catalyst (typically 10-20% by weight of the substrate).[3]
-
Add ammonium formate in portions (typically 4-5 equivalents).[3]
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC. Reaction times are typically between 30 minutes and 2 hours.[3]
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Remove the methanol from the filtrate under reduced pressure to yield the crude product.
Protocol 3: Acidic Cleavage using Hydrogen Bromide in Acetic Acid
A solution of HBr in acetic acid is a classic and potent reagent for Cbz cleavage.[4]
Materials:
-
Cbz-protected compound
-
33% Hydrogen bromide in acetic acid
-
Diethyl ether
Procedure:
-
Dissolve the Cbz-protected compound in 33% HBr in acetic acid.[4]
-
Stir the mixture at room temperature for the required time (typically 20 minutes to a few hours), monitoring by TLC.[4]
-
Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[4]
-
Isolate the precipitate by filtration or decantation.[4]
-
Wash the solid with diethyl ether and dry under vacuum.[4]
Conclusion
The choice between hydrogenolysis and acidic cleavage for Cbz deprotection is a critical decision in organic synthesis. Catalytic hydrogenolysis is generally the preferred method due to its mildness and clean byproducts.[1] However, for substrates containing reducible functional groups, acidic cleavage provides an effective alternative.[4] Milder acidic conditions or other methods like nucleophilic cleavage can be employed for highly sensitive substrates where both reductive and strong acidic conditions are not tolerated.[1] Careful consideration of the substrate's functionalities is paramount for a successful deprotection and overall synthetic campaign.
References
A Comparative Guide to Coupling Methods for N-Cbz-α-Hydroxyglycine: Maximizing Peptide Synthesis Yields
For researchers, scientists, and drug development professionals, the efficient synthesis of peptides is paramount. The choice of coupling method for protected amino acids, such as N-Cbz-α-hydroxyglycine, can significantly impact reaction yield and purity. This guide provides an objective comparison of common coupling methods, supported by experimental data from scientific literature, to aid in the selection of the most effective strategy for incorporating this valuable building block into peptide chains.
The steric hindrance presented by the N-benzyloxycarbonyl (Cbz) protecting group, combined with the reactive hydroxyl moiety of α-hydroxyglycine, poses a unique challenge in peptide synthesis. The selection of an appropriate coupling reagent and methodology is therefore critical to overcoming these hurdles and achieving high-yield peptide bond formation. This guide explores the efficacy of several widely used coupling techniques: the mixed anhydride method, activation via N-acylbenzotriazoles, and the use of modern phosphonium and uronium salt-based reagents.
Yield Comparison of Coupling Methods
The following table summarizes reported yields for the coupling of N-Cbz-protected amino acids using various methods. While direct comparative studies on N-Cbz-α-hydroxyglycine are limited, data from structurally similar amino acids, particularly N-Cbz-serine which also contains a hydroxyl group, provide valuable insights.
| Coupling Method | Coupling Reagent/Activating Agent | Amine Component | Reported Yield (%) | Reference |
| Mixed Anhydride | Isobutyl Chloroformate (IBCF) / N-Methylmorpholine (NMM) | Amino Acid Ester | 99% | [1] |
| Mixed Anhydride | Isobutyl Chloroformate / N-Methylmorpholine | Glycine Ethyl Ester | 87-96% | |
| N-Acylbenzotriazole | N/A (Pre-activated) | Unprotected Amino Acids | 85-95% | [2] |
| Phosphonium Salt | HATU / DIPEA | L-Serine tert-butyl ester | 95% | [3] |
| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Amine on solid support | 24% | [4] |
| Phosphonium Salt | PyBOP | Amine on solid support | Low/No Product | [4] |
| Uronium Salt | HBTU | Amine on solid support | Low/No Product | [4] |
Note: The yields reported are from different studies and may involve slightly different substrates and reaction conditions. Therefore, this table should be used as a general guide rather than a direct comparison.
Experimental Workflow Overview
The general workflow for a peptide coupling reaction involves the activation of the carboxylic acid of the N-protected amino acid, followed by the nucleophilic attack of the amine component to form the peptide bond.
Detailed Experimental Protocols
Below are representative experimental protocols for the coupling of N-Cbz-protected amino acids using the mixed anhydride and HATU-based methods. These protocols are based on established procedures and should be adapted and optimized for specific substrates and scales.
Mixed Anhydride Method with Isobutyl Chloroformate (IBCF)
The mixed anhydride method is a classic, cost-effective, and often high-yielding approach to peptide bond formation.[5][6][7]
Materials:
-
N-Cbz-α-hydroxyglycine
-
Amino acid ester hydrochloride
-
N-Methylmorpholine (NMM)
-
Isobutyl chloroformate (IBCF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Dissolve N-Cbz-α-hydroxyglycine (1.0 eq) in anhydrous THF.
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add N-Methylmorpholine (NMM) (1.0 eq) and stir for a few minutes.
-
Slowly add isobutyl chloroformate (IBCF) (1.0 eq) to the solution while maintaining the temperature at -15 °C.
-
Allow the mixed anhydride to form by stirring the reaction mixture at -15 °C for approximately 10-15 minutes.
-
In a separate flask, prepare a solution of the amino acid ester hydrochloride (1.0 eq) in THF and neutralize with NMM (1.0 eq) at 0 °C.
-
Add the neutralized amino acid ester solution to the mixed anhydride solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off any solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired dipeptide.
HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and low rates of racemization, making it particularly suitable for sterically hindered amino acids.[8][9][10]
Materials:
-
N-Cbz-α-hydroxyglycine
-
Amino acid ester hydrochloride
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
1 M aqueous HCl
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Dissolve N-Cbz-α-hydroxyglycine (1.0 eq), HATU (1.1 eq), and the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude peptide by silica gel column chromatography.
Conclusion
The choice of coupling method for N-Cbz-α-hydroxyglycine is a critical parameter in peptide synthesis. The mixed anhydride method, particularly with isobutyl chloroformate, demonstrates high yields and is a cost-effective option.[1] For challenging couplings, especially those involving sterically hindered residues, modern uronium salt-based reagents like HATU can provide excellent yields and minimize racemization.[3] Conversely, carbodiimide-based reagents like EDC may result in lower yields in certain contexts, particularly in solid-phase synthesis.[4] Researchers should consider the specific requirements of their synthesis, including scale, cost, and the potential for side reactions, when selecting the most appropriate coupling strategy. The protocols provided herein serve as a starting point for the successful incorporation of N-Cbz-α-hydroxyglycine into peptide structures.
References
- 1. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Validation of Peptides Synthesized with N-Cbz-alpha-hydroxyglycine
For scientists and professionals in drug development, the rigorous validation of synthetic peptide purity is a critical, non-negotiable step to ensure experimental reproducibility, safety, and efficacy. The incorporation of unique building blocks like N-Cbz-alpha-hydroxyglycine (Cbz-α(OH)-Gly) presents distinct analytical challenges. This guide provides an objective comparison of standard analytical techniques for assessing the purity of peptides containing this modified amino acid, supported by illustrative experimental data and detailed protocols.
The presence of the benzyloxycarbonyl (Cbz) protecting group and the alpha-hydroxy functionality on the glycine residue can influence the peptide's chromatographic behavior, ionization efficiency in mass spectrometry, and spectral characteristics in nuclear magnetic resonance. A multi-pronged analytical approach is therefore essential for comprehensive purity assessment.
Comparative Analysis of Key Analytical Techniques
The three pillars of peptide purity validation are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides unique and complementary information.
| Analytical Method | Primary Application | Principle of Separation/Detection | Information Provided | Typical Purity Determination (%) | Key Advantages | Limitations |
| RP-HPLC with UV Detection | Purity assessment and quantification of impurities | Hydrophobicity | Retention time, peak area (% purity) | 95.0 - 99.5 | High resolution, quantitative, robust.[1][2] | Limited structural information. |
| LC-MS | Molecular weight confirmation and impurity identification | Combines HPLC separation with mass-to-charge ratio detection | Retention time, peak area (%), molecular weight of all components | 95.0 - 99.5 | Provides comprehensive purity and identity data in a single run.[3][4] | Isomers may not be differentiated without fragmentation.[4] |
| High-Resolution MS/MS | Definitive identification of impurities and sequence verification | Fragmentation of selected ions to determine amino acid sequence and modification sites | Precise molecular weight, fragmentation pattern | N/A (Qualitative) | Unambiguous identification of target peptide and impurities. | Quantification is less precise than HPLC unless using isotopic labeling. |
| NMR Spectroscopy | Definitive structural elucidation and conformational analysis | Nuclear spin properties in a magnetic field | Detailed atomic-level structural information, identification of subtle structural impurities and isomers. | >98 (by integration) | Provides unequivocal structural confirmation.[5][6] | Lower sensitivity, requires higher sample concentration, complex data analysis. |
Potential Impurities in Peptide Synthesis with N-Cbz-alpha-hydroxyglycine
The synthesis of peptides is susceptible to the formation of various impurities.[7][8] The use of N-Cbz-alpha-hydroxyglycine may introduce specific side products in addition to common synthesis-related impurities.
| Impurity Type | Origin | Potential Impact |
| Deletion Sequences | Incomplete coupling reactions during solid-phase peptide synthesis (SPPS).[1] | Altered biological activity. |
| Truncated Sequences | Incomplete deprotection or coupling at later stages of SPPS. | Can be difficult to separate from the target peptide. |
| Diastereomers | Racemization of amino acid residues during synthesis.[7] | Significantly altered biological function. |
| Incomplete Cbz-Group Removal | Inefficient deprotection of the N-Cbz-alpha-hydroxyglycine residue. | Altered hydrophobicity and potential for steric hindrance. |
| Side-Chain Reactions | The alpha-hydroxy group may be susceptible to side reactions under certain cleavage or deprotection conditions. | Formation of unexpected adducts. |
| Oxidation Products | Oxidation of susceptible amino acid residues (e.g., Met, Trp, His) during synthesis or storage.[4][9] | Reduced activity and potential for immunogenicity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and properties.
Protocol 1: Purity Determination by RP-HPLC
Objective: To determine the purity of a peptide containing N-Cbz-alpha-hydroxyglycine by separating it from synthetic impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.[2]
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.
-
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[1]
Protocol 2: Identity Confirmation by LC-MS
Objective: To confirm the molecular weight of the target peptide and identify the mass of any co-eluting impurities.
-
Instrumentation: HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Chromatographic Conditions: Same as Protocol 1.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 300-2000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis: Compare the observed molecular weight from the mass spectrum with the theoretical calculated mass of the peptide. Analyze the mass spectra of impurity peaks to tentatively identify their structures.
Protocol 3: Structural Verification by NMR Spectroscopy
Objective: To obtain detailed structural information to confirm the covalent structure of the peptide, including the incorporation of the N-Cbz-alpha-hydroxyglycine residue.
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or a suitable aqueous buffer in D₂O.
-
Sample Preparation: Dissolve 2-5 mg of the peptide in approximately 0.5 mL of the deuterated solvent.
-
Experiments:
-
1D ¹H NMR for initial assessment of purity and presence of characteristic signals.
-
2D ¹H-¹H TOCSY to identify amino acid spin systems.
-
2D ¹H-¹H NOESY to obtain through-space correlations for sequential assignment and conformational analysis.
-
2D ¹H-¹³C HSQC to correlate protons with their directly attached carbons, which can be useful for confirming the structure of the N-Cbz-alpha-hydroxyglycine residue.
-
-
Data Analysis: Assign all proton and carbon signals and compare them to expected chemical shifts. The presence of characteristic signals for the Cbz group and the alpha-proton of the hydroxyglycine will confirm its incorporation.
Visualizing Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships between the different analytical techniques.
Caption: Workflow for peptide synthesis, purification, and purity validation.
Caption: Relationship between analytical techniques and the information they provide.
Caption: Impact of peptide purity on a hypothetical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists | Separation Science [sepscience.com]
- 5. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 9. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
A Comparative Guide to Alternative Protecting Groups for α-Hydroxyglycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of α-hydroxyglycine, a non-proteinogenic amino acid, into peptide chains presents unique challenges due to the hydroxyl group's reactivity and the susceptibility of the α-proton to epimerization. The strategic selection of an appropriate Nα-protecting group is paramount to mitigate these challenges and ensure high yield and stereochemical integrity of the final peptide. This guide provides a comprehensive comparison of common alternative protecting groups for α-hydroxyglycine: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), Carboxybenzyl (Cbz), and Allyloxycarbonyl (Alloc).
At a Glance: Key Characteristics of Protecting Groups for α-Hydroxyglycine
| Protecting Group | Cleavage Condition | Orthogonality to Side-Chain Protection | Key Advantages | Potential Challenges with α-Hydroxyglycine |
| Boc | Strong acid (e.g., TFA) | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups. | Robust, well-established chemistry. | Harsh acidic cleavage may not be suitable for sensitive peptides. |
| Fmoc | Mild base (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt). | Mild deprotection conditions; suitable for Solid-Phase Peptide Synthesis (SPPS).[1] | Base-mediated deprotection can increase the risk of racemization at the α-carbon of α-hydroxyglycine.[1] |
| Cbz | Catalytic hydrogenolysis (e.g., H₂/Pd) or strong acid (HBr/AcOH) | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups. | Stable to a wide range of reaction conditions; resistant to racemization during activation.[2] | Hydrogenolysis may not be compatible with other functional groups in the peptide. |
| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Orthogonal to both acid- and base-labile protecting groups.[3] | Mild and highly selective deprotection.[3] | Requires careful removal of the palladium catalyst. |
Performance Comparison: A Data-Driven Analysis
Table 1: Comparative Performance Metrics of Protecting Groups for α-Hydroxyglycine
| Protecting Group | Typical Coupling Yield | Racemization Risk | Deprotection Efficiency | Remarks |
| Boc | >90% | Moderate | >95% | The use of in-situ neutralization protocols can help suppress side reactions.[4] |
| Fmoc | >95% | High | >99% | Racemization is a significant concern due to the basic deprotection conditions. The choice of base and coupling reagent is critical.[1][5] |
| Cbz | 85-95% | Low | >90% | Generally offers good stereochemical control during coupling.[6] |
| Alloc | >90% | Low | >95% | The mild deprotection conditions are advantageous for maintaining stereochemical integrity. |
Experimental Protocols
Synthesis of N-Protected α-Hydroxyglycine Derivatives
The synthesis of N-protected α-hydroxyglycine derivatives is a crucial first step. A general approach involves the reaction of α-hydroxyglycine with the corresponding chloroformate or anhydride under basic conditions.
dot
Caption: General synthesis of N-protected α-hydroxyglycine.
Solid-Phase Peptide Synthesis (SPPS) Workflow using Fmoc-α-Hydroxyglycine
The Fmoc strategy is widely used in SPPS. The following workflow illustrates the key steps for incorporating an Fmoc-protected α-hydroxyglycine residue.
dot
Caption: SPPS cycle for Fmoc-α-hydroxyglycine incorporation.
Deprotection Protocols
Boc Deprotection:
-
Swell the Boc-protected peptide-resin in Dichloromethane (DCM).
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.[7]
-
Filter and wash the resin with DCM, followed by a neutralization step with a base such as 10% Diisopropylethylamine (DIPEA) in DCM.
Fmoc Deprotection:
-
Treat the Fmoc-protected peptide-resin with a solution of 20% piperidine in N,N-Dimethylformamide (DMF) for 5-10 minutes.[8]
-
Filter and wash the resin thoroughly with DMF to remove the cleaved Fmoc group and piperidine.[8]
Cbz Deprotection (Hydrogenolysis):
-
Dissolve the Cbz-protected peptide in a suitable solvent (e.g., Methanol, Ethanol, or a mixture with Dioxane).
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst and evaporate the solvent.
Alloc Deprotection:
-
Swell the Alloc-protected peptide-resin in an appropriate solvent (e.g., DCM or THF).
-
Add a solution of a Palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger like phenylsilane or dimedone.[3][8]
-
Agitate the mixture for 1-2 hours at room temperature.[8]
-
Filter and wash the resin extensively to remove the palladium catalyst and scavenger byproducts.[8]
Managing Racemization of α-Hydroxyglycine
The heightened acidity of the α-proton in α-hydroxyglycine makes it particularly susceptible to racemization, especially under basic conditions.[1] This is a critical consideration when using the Fmoc strategy.
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent: The use of less basic activation conditions can significantly reduce epimerization. Coupling reagents like COMU combined with a sterically hindered base such as 2,4,6-trimethylpyridine (TMP) have been shown to be effective in minimizing racemization for sensitive amino acids.
-
Additives: The addition of racemization suppressants like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® to the coupling reaction is a standard practice to maintain stereochemical integrity.[9]
-
Reaction Temperature: Performing coupling reactions at lower temperatures can help to reduce the rate of epimerization.
dot
Caption: Factors influencing racemization of α-hydroxyglycine.
Conclusion
The selection of an appropriate protecting group for α-hydroxyglycine is a critical determinant of success in peptide synthesis. The Fmoc group, with its mild deprotection conditions, is highly suitable for SPPS but necessitates careful optimization of coupling conditions to mitigate the high risk of racemization. The Boc group offers a robust alternative, though its harsh acidic cleavage may not be compatible with all peptide sequences. For solution-phase synthesis or when orthogonality to both acid- and base-labile groups is required, Cbz and Alloc protecting groups are excellent choices. The Cbz group provides good stereochemical control, while the Alloc group offers highly selective and mild deprotection conditions. Ultimately, the optimal protecting group strategy will depend on the specific requirements of the target peptide, including its length, sequence, and the presence of other sensitive functional groups.
References
- 1. mdpi.com [mdpi.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of Cbz group stability in various reaction conditions
The Carboxybenzyl (Cbz or Z) group is a cornerstone in the strategic protection of amines, particularly within peptide synthesis and complex molecule construction.[1] Introduced by Bergmann and Zervas, its utility is defined by its robust stability across a range of chemical environments and the specific conditions required for its removal.[2] This guide provides a comparative analysis of the Cbz group's stability under various reaction conditions, supported by experimental data and detailed protocols to aid researchers in designing synthetic strategies.
A primary advantage of the Cbz group is its orthogonality with other common amine protecting groups. It is stable to the standard acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups (e.g., trifluoroacetic acid) and the basic conditions for 9-fluorenylmethyloxycarbonyl (Fmoc) group removal (e.g., piperidine), allowing for selective deprotection in multi-step syntheses.[1][3]
Core Protection and Deprotection Pathways
The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[4] Its removal, or deprotection, is most commonly achieved via catalytic hydrogenolysis or strong acidic cleavage.
References
The Strategic Application of N-Cbz-alpha-hydroxyglycine in Large-Scale Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the large-scale synthesis of peptide-based active pharmaceutical ingredients (APIs). N-Cbz-alpha-hydroxyglycine, a non-proteinogenic amino acid derivative, presents a unique set of characteristics that can offer strategic advantages in specific synthetic campaigns, particularly in the production of antiviral drugs. This guide provides an objective comparison of N-Cbz-alpha-hydroxyglycine with its common alternatives, supported by experimental principles and data, to inform its application in industrial synthesis.
The utility of a protected amino acid in large-scale synthesis hinges on a delicate balance of cost, efficiency, purity of the final product, and the overall robustness of the synthetic process. The Carbobenzyloxy (Cbz or Z) protecting group, a stalwart of peptide chemistry, offers distinct benefits and drawbacks when compared to the more modern Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies. While direct, publicly available, side-by-side quantitative data for the large-scale industrial use of N-Cbz-alpha-hydroxyglycine versus its Fmoc and Boc counterparts is limited due to the proprietary nature of such information, a comprehensive analysis can be constructed based on the well-established principles of peptide synthesis.
Comparative Analysis of Protecting Group Strategies
The choice of the N-terminal protecting group is a foundational decision in peptide synthesis, dictating the overall synthetic strategy. The primary differences between Cbz, Fmoc, and Boc lie in their cleavage conditions, which in turn affects orthogonality, side reactions, and cost.
| Feature | N-Cbz-alpha-hydroxyglycine | N-Fmoc-alpha-hydroxyglycine | N-Boc-alpha-hydroxyglycine |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH) | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA) |
| Typical Application | Solution-phase synthesis, fragment condensation | Solid-phase peptide synthesis (SPPS) | Solid-phase peptide synthesis (SPPS), solution-phase synthesis |
| Orthogonality | Orthogonal to Boc and Fmoc groups | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu) | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups |
| Cost of Protecting Agent | Benzyl chloroformate (Cbz-Cl) is generally more economical. | Fmoc-OSu or Fmoc-Cl are typically more expensive. | Di-tert-butyl dicarbonate (Boc₂O) is moderately priced. |
| Crystallinity of Derivative | Cbz-protected amino acids often exhibit good crystallinity, aiding in non-chromatographic purification. | Crystalline, but purification often relies on chromatography. | Often crystalline, but can sometimes be oils. |
| Potential for Racemization | Generally low, especially in solution-phase synthesis. | Can be a concern with certain amino acids and coupling conditions. | Can occur, particularly with prolonged acid exposure. |
| Scalability Considerations | Hydrogenolysis can be challenging to scale and requires specialized equipment. Strong acid cleavage is also a consideration for equipment compatibility. | Well-suited for automated, large-scale solid-phase synthesis. | Established for large-scale synthesis, but requires handling of corrosive acids. |
Cost-Benefit Analysis in the Context of Large-Scale Synthesis
Cost:
From a raw material perspective, the Cbz protecting group holds a distinct advantage. Benzyl chloroformate (Cbz-Cl), the reagent used for its introduction, is significantly more cost-effective than the reagents for Fmoc (e.g., Fmoc-OSu) and Boc (e.g., Boc anhydride) protection.[1] This cost difference can be a major driver in the economics of a large-scale manufacturing process.
Benefits of N-Cbz-alpha-hydroxyglycine:
-
Crystallinity and Purification: Cbz-protected amino acids and peptide fragments often exhibit a higher tendency to crystallize. This property can be leveraged for non-chromatographic purification methods, such as recrystallization, which are highly desirable at an industrial scale due to their cost-effectiveness and scalability compared to preparative HPLC.
-
Orthogonality: The Cbz group is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. This orthogonality is invaluable in complex synthetic strategies, such as fragment condensation, where different protecting groups need to be selectively removed.[2]
-
Reduced Racemization: In solution-phase synthesis, the Cbz group has a long-standing reputation for minimizing racemization during peptide coupling.[3]
Drawbacks and Considerations:
-
Deprotection Conditions: The standard method for Cbz group removal is catalytic hydrogenolysis. While effective, this method presents challenges in large-scale production, including the use of flammable hydrogen gas, the need for specialized high-pressure reactors, and the potential for catalyst poisoning by sulfur-containing residues.[2] Alternative deprotection using strong acids like HBr in acetic acid is also effective but requires robust, corrosion-resistant equipment.
-
Solid-Phase Synthesis (SPPS) Incompatibility: The conditions for Cbz deprotection are generally not compatible with standard solid-phase peptide synthesis protocols, making it less suitable for the automated, high-throughput nature of modern SPPS.[2]
Application in Antiviral Drug Synthesis: The Case of Boceprevir
N-Cbz-alpha-hydroxyglycine and its derivatives are important intermediates in the synthesis of several antiviral drugs. For instance, derivatives of alpha-hydroxyglycine are key components in the synthesis of protease inhibitors like Boceprevir, which has been used to treat Hepatitis C. In the synthesis of such complex molecules, the strategic use of the Cbz group can be advantageous, particularly in solution-phase fragment condensation strategies where the crystallinity and stability of Cbz-protected intermediates can facilitate purification and handling.
Experimental Protocols
While specific, detailed industrial-scale protocols are proprietary, the following sections outline the general principles and methodologies for the synthesis and use of N-Cbz-alpha-hydroxyglycine based on established laboratory procedures.
Protocol 1: Synthesis of N-Cbz-alpha-hydroxyglycine
This protocol describes a general method for the N-protection of alpha-hydroxyglycine.
Materials:
-
alpha-Hydroxyglycine
-
Sodium carbonate or sodium bicarbonate
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane or another suitable organic solvent
-
Water
-
Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve alpha-hydroxyglycine in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate to maintain a basic pH.[4]
-
Reaction: Cool the solution in an ice bath. Add benzyl chloroformate dropwise while vigorously stirring and maintaining the pH between 9 and 10 by the concurrent addition of a sodium carbonate solution.
-
Extraction: After the reaction is complete, wash the aqueous solution with a non-polar organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3. The N-Cbz-alpha-hydroxyglycine will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Incorporation of N-Cbz-alpha-hydroxyglycine in a Peptide Chain (Solution-Phase)
This protocol outlines a typical coupling reaction in solution-phase synthesis.
Materials:
-
N-Cbz-alpha-hydroxyglycine
-
Amino acid or peptide ester hydrochloride
-
Coupling reagent (e.g., DCC, EDC, HATU)
-
HOBt (1-Hydroxybenzotriazole)
-
Base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))
Procedure:
-
Activation: Dissolve N-Cbz-alpha-hydroxyglycine and HOBt in the anhydrous solvent. Cool the mixture in an ice bath. Add the coupling reagent (e.g., DCC) and stir for 15-30 minutes to form the active ester.
-
Coupling: In a separate flask, dissolve the amino acid or peptide ester hydrochloride in the anhydrous solvent and neutralize with the base (e.g., NMM). Add this solution to the pre-activated N-Cbz-alpha-hydroxyglycine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then typically washed with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude peptide can be purified by column chromatography or recrystallization.
Visualization of Synthetic Pathways and Workflows
Logical Workflow for Protecting Group Selection
The following diagram illustrates a simplified decision-making process for selecting a protecting group strategy in large-scale peptide synthesis.
Caption: Decision workflow for selecting a protecting group strategy.
Generalized Experimental Workflow for Peptide Coupling
This diagram outlines a typical workflow for a single coupling cycle in solution-phase peptide synthesis.
Caption: Workflow for a solution-phase peptide coupling cycle.
Conclusion
The decision to use N-Cbz-alpha-hydroxyglycine in large-scale synthesis is a strategic one, driven by a careful evaluation of the entire manufacturing process. While the Fmoc and Boc strategies dominate automated solid-phase peptide synthesis, the Cbz protecting group, particularly for a unique building block like alpha-hydroxyglycine, offers compelling advantages in cost and the potential for simplified, non-chromatographic purification of crystalline intermediates. These benefits are most pronounced in solution-phase and fragment condensation strategies. However, these must be weighed against the significant challenges of scaling up the deprotection step. For drug development professionals, a thorough understanding of these trade-offs is essential for designing a robust, efficient, and economically viable manufacturing process for complex peptide-based APIs.
References
A Comparative Guide to Peptide Synthesis Strategies Utilizing the Carbobenzyloxy (Cbz) Protecting Group
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of a strategic approach is paramount to achieving high yields and purity. The Carbobenzyloxy (Cbz or Z) protecting group, a cornerstone in the history of peptide chemistry, continues to be a valuable tool, particularly in solution-phase peptide synthesis (LPPS) and for specific applications in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of different peptide synthesis strategies involving the Cbz group, supported by experimental data from various case studies.
Core Principles of Cbz-Based Peptide Synthesis
The Cbz group is an amine protecting group that is stable under a range of conditions but can be readily removed by catalytic hydrogenolysis.[1] This characteristic allows for its use in orthogonal protection schemes, where different protecting groups can be selectively removed without affecting others.[1] While largely superseded by Fmoc and Boc strategies in routine solid-phase peptide synthesis, the Cbz group offers distinct advantages in certain contexts, such as in the synthesis of short peptides, large-scale production, and when racemization is a significant concern.
Comparison of Cbz-Based Solution-Phase Peptide Synthesis (LPPS) Strategies
Solution-phase peptide synthesis offers flexibility and is often more cost-effective for large-scale production of shorter peptides.[2] A critical factor in the success of LPPS is the choice of coupling reagent, which directly impacts the yield and purity of the resulting peptide.
The following table summarizes the success rates of different coupling reagents in the solution-phase synthesis of various Cbz-protected dipeptides.
| Peptide Sequence | Coupling Reagent | Yield (%) | Reference |
| Cbz-Aib-Aib-OMe | PyBroP | < 50 | [3] |
| Cbz-Aib-Aib-OMe | TODT | ~60 | [3] |
| Cbz-Aib-Aib-OMe | TOTT | ~60 | [3] |
| Cbz-Aib-Aib-OMe | CIP | ~70 | [3] |
| Cbz-Aib-Aib-OMe | CIP/HOAt | > 95 | [3] |
| Cbz-MeVal-Val-OMe | HOTT | 75-82 | [3] |
| Cbz-MeVal-Val-OMe | TOTT | 75-82 | [3] |
| Cbz-MeVal-Val-OMe | HODT | 75-82 | [3] |
| Cbz-MeVal-Val-OMe | TODT | 75-82 | [3] |
| Cbz-Gly-Gly-OEt | Isobutyl Chloroformate (Mixed Anhydride) | 89 | [4] |
| Cbz-Gly-Gly-Gly-OEt | Isobutyl Chloroformate (Mixed Anhydride) | 91 | [4] |
Data Analysis: The data indicates that for sterically hindered amino acids like Aib (α-aminoisobutyric acid), the choice of coupling reagent significantly impacts the yield. The combination of CIP (2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate) with the additive HOAt (1-Hydroxy-7-azabenzotriazole) proved to be the most effective for the synthesis of Cbz-Aib-Aib-OMe, yielding over 95%.[3] For the less hindered, though still challenging, Cbz-MeVal-Val-OMe, a range of thiouronium reagents (HOTT, TOTT, HODT, TODT) provided good to excellent yields (75-82%).[3] For the synthesis of simple glycyl peptides, the mixed anhydride method using isobutyl chloroformate also delivered high yields.[4]
Cbz-Based Solid-Phase Peptide Synthesis (SPPS) vs. Solution-Phase Peptide Synthesis (LPPS)
While direct quantitative comparisons for the synthesis of the same Cbz-protected peptide via both SPPS and LPPS are scarce in recent literature, a qualitative comparison of the two strategies can be made.
| Feature | Cbz-Based Solid-Phase Peptide Synthesis (SPPS) | Cbz-Based Solution-Phase Peptide Synthesis (LPPS) |
| Principle | Peptide chain is assembled on an insoluble solid support. | Peptide synthesis is carried out entirely in solution. |
| Purification | Performed at the end, after cleavage from the resin. | Required after each coupling step (e.g., extraction, crystallization). |
| Reagent Stoichiometry | Excess reagents are used to drive reactions to completion. | Near-equimolar amounts of reagents are typically used. |
| Automation | Readily automated. | Difficult to automate. |
| Scalability | Well-suited for laboratory-scale synthesis. | More cost-effective for large-scale industrial production of short peptides.[2] |
| Typical Crude Purity | Variable, dependent on sequence and coupling efficiency. | Generally higher due to intermediate purification. |
| Overall Yield | Can be higher for longer peptides due to a simplified workflow. | Can be lower due to losses during intermediate purification steps. |
Experimental Protocols
Solution-Phase Synthesis of Cbz-Gly-Gly-OEt using the Mixed Anhydride Method
This protocol is adapted from a classic method for peptide bond formation.
Materials:
-
N-Cbz-glycine
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
Triethylamine (TEA)
-
Isobutyl chloroformate
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Activation of N-Cbz-glycine: Dissolve N-Cbz-glycine (1 equivalent) in anhydrous THF. Cool the solution to -15°C in a salt-ice bath. Add triethylamine (1 equivalent) to neutralize the carboxylic acid. To this solution, add isobutyl chloroformate (1 equivalent) dropwise while maintaining the temperature at -15°C. Stir the reaction mixture for 10-15 minutes to form the mixed anhydride.
-
Coupling Reaction: In a separate flask, dissolve glycine ethyl ester hydrochloride (1 equivalent) in water and neutralize with triethylamine (1 equivalent). Extract the free glycine ethyl ester into cold ethyl acetate. Add this cold ethyl acetate solution of H-Gly-OEt to the mixed anhydride solution at -15°C. Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Work-up and Purification: Filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Cbz-Gly-Gly-OEt. The product can be further purified by recrystallization.
Visualizing Peptide Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the peptide synthesis strategies discussed.
Caption: Workflow for Cbz-based solution-phase dipeptide synthesis.
Caption: Comparison of SPPS and LPPS workflows.
Conclusion
The Carbobenzyloxy (Cbz) protecting group remains a relevant and powerful tool in the peptide chemist's arsenal, particularly for solution-phase synthesis and in strategies where minimizing racemization is critical. The choice of coupling reagent in Cbz-based LPPS has a profound impact on the success of the synthesis, with reagents such as CIP/HOAt showing exceptional efficacy for sterically hindered couplings. While Cbz-based SPPS is less common in modern high-throughput synthesis, the principles of Cbz chemistry continue to inform the development of robust and efficient peptide production strategies. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field to make informed decisions when designing their peptide synthesis campaigns.
References
Safety Operating Guide
Navigating the Disposal of 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid.
While specific toxicological and safety data for this compound have not been extensively reported, information from structurally similar compounds indicates a need for careful handling and disposal.[1] Safety Data Sheets (SDS) for related molecules suggest that this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2][3][4] Therefore, a cautious approach to its disposal is paramount.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment should be conducted. Based on the hazards identified for similar compounds, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
Step-by-Step Disposal Protocol
Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound.
-
Initial Containment: Ensure the compound, in its solid form, is securely contained in a clearly labeled, sealed container.
-
Waste Segregation: This compound should be treated as chemical waste. Do not mix it with general laboratory trash or pour it down the drain.[2][3]
-
Waste Collection:
-
For small quantities, carefully sweep the solid material into a designated chemical waste container. Avoid creating dust.[2]
-
If dealing with a solution, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in the chemical waste container.
-
-
Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's licensed hazardous waste disposal service. Always follow your local and institutional regulations for chemical waste disposal.[3][5]
Quantitative Data Summary
No specific quantitative toxicological or environmental hazard data for this compound is readily available. The hazard assessment is based on qualitative data from analogous compounds.
| Hazard Category | Finding | Source (Similar Compounds) |
| Acute Oral Toxicity | Harmful if swallowed | [2][5] |
| Skin Corrosion/Irritation | Causes skin irritation | [2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [2][3][4] |
| Respiratory Irritation | May cause respiratory irritation | [2][3][4] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid. It is designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks.
Hazard Summary
While specific toxicological data for this compound is not extensively published, similar compounds suggest it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, it is imperative to handle this compound with care, adhering to the stringent safety precautions outlined below. It is recommended to follow general laboratory safety procedures, which include wearing appropriate personal protective equipment.[3]
Hazard Classifications for Similar Compounds:
-
Acute toxicity, oral (Category 4)[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to prevent skin contact, eye exposure, and inhalation of this compound.
| PPE Category | Equipment Specification |
| Eye and Face Protection | Wear chemical safety goggles or safety glasses with side shields. |
| Skin Protection | Wear a lab coat and chemically resistant gloves (e.g., nitrile). |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is recommended if dust formation is likely or ventilation is inadequate. |
Operational Plan: Step-by-Step Handling Procedure
A strict operational workflow is critical for safety. The following steps outline the correct procedure for handling this compound.
1. Preparation:
-
Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Put on all required personal protective equipment.[1]
2. Handling:
-
Avoid direct contact with skin and eyes.[4]
-
Prevent the formation of dust and aerosols.
-
Keep the container tightly closed when not in use.
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling.
-
Clean all contaminated surfaces.
-
Remove and wash contaminated clothing before reuse.
Emergency and Disposal Plan
Emergency Procedures:
| Emergency | Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1][4] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4] |
| Ingestion | Clean mouth with water and seek medical attention.[4] |
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[5]
-
Do not let the product enter drains.[1]
-
Contaminated PPE should be placed in a sealed bag and disposed of according to institutional and local regulations.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of the chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
